L-Tyrosine (disodium)
Description
Significance of L-Tyrosine as a Proteinogenic Amino Acid in Research
L-Tyrosine is one of the 20 standard amino acids that cells use to synthesize proteins. wikipedia.org Its unique phenolic side chain confers both hydrophobic and hydrophilic properties, allowing it to participate in diverse molecular interactions that are crucial for the three-dimensional structure and function of proteins. sigmaaldrich.com This makes L-Tyrosine a subject of intense research interest.
Beyond its structural role, L-Tyrosine is a precursor to a host of vital biomolecules. In mammals, it is synthesized from the essential amino acid phenylalanine. wikipedia.org The body then utilizes L-Tyrosine to produce neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), which are fundamental to mood regulation, stress response, and cognitive function. nih.gov It is also a key substrate for the synthesis of thyroid hormones, which regulate metabolism, and the pigment melanin (B1238610). wikipedia.orgsigmaaldrich.com
The phenol (B47542) group of L-Tyrosine is also a critical site for post-translational modifications, most notably phosphorylation. wikipedia.org The phosphorylation of tyrosine residues by protein kinases is a key mechanism in signal transduction pathways that control cell growth, differentiation, and metabolism. wikipedia.orgnih.gov Dysregulation of tyrosine phosphorylation is implicated in various diseases, making it a major focus of biomedical research. nih.gov
Role of L-Tyrosine (disodium) as a Research Reagent and Substrate
In many research applications, the limited solubility of L-Tyrosine in aqueous solutions presents a significant challenge. L-Tyrosine disodium (B8443419) salt, a salt form of L-Tyrosine, offers a highly soluble alternative, making it an invaluable reagent in various biochemical and cell culture applications. fishersci.beresearchgate.net This enhanced solubility allows for the preparation of more concentrated stock solutions and ensures better availability of the amino acid in experimental systems. researchgate.net
L-Tyrosine disodium salt is widely used as a component in cell culture media, including MEM, DMEM, and RPMI, to support the growth and viability of various cell lines. sigmaaldrich.comfishersci.be By providing a readily available source of this non-essential amino acid, researchers can conserve cellular energy and avoid the accumulation of toxic byproducts associated with its biosynthesis. sigmaaldrich.com It is particularly noted for its use in insect cell culture. sigmaaldrich.com
Furthermore, L-Tyrosine disodium salt serves as a crucial substrate in a multitude of enzymatic assays and research studies. For instance, it is used to study the activity of tyrosinase, an enzyme involved in melanin synthesis. researchgate.netbiosynth.com Its use as a substrate has been shown to significantly increase the yield of melanin biosynthesis in research settings due to its increased solubility. researchgate.net It is also employed in studies of other enzymes, such as diphenolase. biosynth.com The disodium salt is also available in various grades, including biotechnology and biochemical reagent grades, ensuring high purity for research applications. moleculardepot.comvwr.commgscientific.com
Historical Context of L-Tyrosine Discovery and Early Academic Inquiry
The discovery of L-Tyrosine dates back to 1846 by the German chemist Justus von Liebig. wikipedia.orgcodeage.com He first isolated this amino acid from casein, the primary protein found in cheese. sigmaaldrich.comcodeage.com The name "tyrosine" itself is derived from the Greek word "tyrós," which means cheese, reflecting its origin. wikipedia.orgcodeage.com This discovery was a significant milestone in the early days of biochemistry, paving the way for the identification and characterization of other amino acids.
Early academic inquiry into L-Tyrosine focused on its chemical properties and its role as a fundamental building block of proteins. In 1906, E. Abderhalden and Y. Teruuchi also isolated L-tyrosine from silk waste. acs.org As the field of biochemistry advanced, researchers began to uncover its broader physiological significance. The recognition of its role as a precursor to important biological molecules expanded the scope of L-Tyrosine research significantly. A pivotal moment in the understanding of L-Tyrosine's function was the discovery of protein tyrosine phosphorylation in 1979 by Tony Hunter's lab, which revealed its critical role in cellular signaling. nih.gov This discovery opened up new avenues of research into the regulation of cellular processes and the molecular basis of diseases like cancer.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H11NNa2O3 |
|---|---|
Molecular Weight |
227.17 g/mol |
InChI |
InChI=1S/C9H11NO3.2Na/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);;/t8-;;/m0../s1 |
InChI Key |
NKQKDBKPUPDYCQ-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.[Na].[Na] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.[Na].[Na] |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of L Tyrosine
L-Tyrosine as a Precursor in Catecholamine Synthesis
L-Tyrosine is the direct precursor for the synthesis of catecholamines, a group of crucial neurotransmitters and hormones that include dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). intercell-pharma.deconsensus.appwikipedia.org The availability of L-Tyrosine can influence the rate of catecholamine synthesis, particularly in actively firing neurons. consensus.app
Following its formation, L-DOPA is rapidly converted to dopamine by the enzyme DOPA decarboxylase, also known as aromatic L-amino acid decarboxylase (AADC). creative-proteomics.comconsensus.appwikipedia.org From dopamine, the synthesis of other catecholamines proceeds. Dopamine is converted to norepinephrine by the enzyme dopamine β-hydroxylase. consensus.apppathbank.org In the adrenal medulla and certain neurons, norepinephrine can be further methylated to form epinephrine by the enzyme phenylethanolamine N-methyltransferase (PNMT). consensus.apppathbank.orgresearchgate.net
| Precursor | Enzyme | Product |
| L-Tyrosine | Tyrosine Hydroxylase (TH) | L-DOPA |
| L-DOPA | DOPA Decarboxylase (AADC) | Dopamine |
| Dopamine | Dopamine β-hydroxylase (DBH) | Norepinephrine |
| Norepinephrine | Phenylethanolamine N-methyltransferase (PNMT) | Epinephrine |
L-Tyrosine in Thyroid Hormone Biosynthesis
L-Tyrosine is an essential building block for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). wikipedia.orgcaringsunshine.comcaringsunshine.com The thyroid gland actively takes up iodine from the bloodstream. palomahealth.com This iodine is then attached to the tyrosine residues within a large glycoprotein (B1211001) called thyroglobulin. palomahealth.com The iodination of tyrosine residues forms monoiodotyrosine (MIT) and diiodotyrosine (DIT). palomahealth.com Subsequently, these iodinated tyrosines are coupled together to form T4 (from two molecules of DIT) and T3 (from one molecule of MIT and one molecule of DIT). caringsunshine.compalomahealth.com This entire process underscores the fundamental role of L-Tyrosine in maintaining thyroid function and regulating metabolism. caringsunshine.comrupahealth.com
Iodination of Tyrosine Residues within Thyroglobulin
The initial and crucial step in thyroid hormone synthesis is the iodination of specific tyrosine residues on the thyroglobulin molecule. nih.gov This process, known as organification, takes place within the follicular lumen of the thyroid gland. colostate.edumyendoconsult.com
The key steps are:
Iodide Trapping: Iodide ions (I-) are actively transported from the bloodstream into the thyroid follicular cells by the sodium-iodide symporter (NIS). myendoconsult.comwikipedia.org
Iodide Oxidation: At the apical membrane of the follicular cell, the enzyme thyroid peroxidase (TPO) oxidizes iodide (I-) to a more reactive form, iodine (I⁰). wikipedia.orgnih.gov
Iodination: This highly reactive iodine then rapidly incorporates onto the phenol (B47542) ring of tyrosine residues within the thyroglobulin protein, which has been synthesized and secreted into the follicular lumen. colostate.educusabio.com This reaction, also catalyzed by TPO, results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT). myendoconsult.comcusabio.com
Previous studies have indicated that certain tyrosyl residues are preferentially iodinated, suggesting that the native structure of thyroglobulin directs iodine to specific hormonogenic sites. nih.gov
Formation of Thyroxine and Triiodothyronine
Following the formation of MIT and DIT on the thyroglobulin backbone, the final hormones are synthesized through a coupling reaction, again catalyzed by thyroid peroxidase (TPO). cusabio.comnih.gov
The coupling of two DIT molecules results in the formation of thyroxine (T4) , also known as tetraiodothyronine. nih.govdroracle.ai
The coupling of one MIT molecule and one DIT molecule forms triiodothyronine (T3) . nih.govdroracle.ai
These newly formed hormones remain stored in the follicular lumen as part of the thyroglobulin colloid. britannica.com When the body requires thyroid hormones, the thyroglobulin is endocytosed back into the follicular cells, where lysosomal enzymes cleave the T3 and T4 from the thyroglobulin backbone, allowing the free hormones to be released into the bloodstream. colostate.eduwikipedia.org
Role of L-Tyrosine in Melanin (B1238610) Biosynthesis (Melanogenesis)
L-Tyrosine is the primary substrate for melanogenesis, the complex process of synthesizing melanin pigments. nih.govcreative-proteomics.com Melanin is produced in specialized cells called melanocytes and is responsible for the pigmentation of skin, hair, and eyes, providing crucial protection against ultraviolet (UV) radiation. nih.govskinwhiteningscience.com
Tyrosinase-Dependent Conversion
The initiation and rate-limiting step of melanogenesis is the enzymatic oxidation of L-Tyrosine, a reaction exclusively catalyzed by the enzyme tyrosinase. frontiersin.orgresearchgate.net This process occurs within specialized organelles in the melanocytes called melanosomes. nih.govbiologists.com
The tyrosinase-mediated conversion involves two distinct steps:
Hydroxylation: Tyrosinase first hydroxylates L-Tyrosine to form 3,4-dihydroxyphenylalanine (L-DOPA). frontiersin.orgnih.gov
Oxidation: The same enzyme then rapidly oxidizes L-DOPA into dopaquinone (B1195961). skinwhiteningscience.comnih.gov
Dopaquinone is a highly reactive and pivotal intermediate that stands at a branch point in the melanin synthesis pathway, leading to the production of the different types of melanin. skinwhiteningscience.comyoutube.com
Contribution to Pigmentation Mechanisms
From the central intermediate, dopaquinone, the melanogenesis pathway diverges to produce two main types of melanin, which together determine the final pigmentation phenotype. nih.govskinwhiteningscience.com
Eumelanin (B1172464): In the absence of sulfhydryl compounds, dopaquinone undergoes a series of spontaneous and enzymatic reactions to form the brown-black pigment eumelanin. nih.govresearchgate.net This pathway involves intermediates such as dopachrome (B613829) and 5,6-dihydroxyindole (B162784) (DHI). nih.govskinwhiteningscience.com Eumelanin is considered to be more effective at photoprotection.
Pheomelanin: If cysteine or glutathione (B108866) is present, dopaquinone conjugates with these molecules to form cysteinyldopa. nih.govnih.gov This initiates a different cascade of reactions that ultimately produce the yellow to reddish-brown pigment pheomelanin. researchgate.net
Therefore, the availability of L-Tyrosine and the activity of tyrosinase are direct determinants of the amount of total melanin produced, while the cellular environment (specifically the presence of sulfhydryl compounds) influences the ratio of eumelanin to pheomelanin, thereby dictating the specific color of skin and hair. nih.govresearchgate.net Research has shown that supplementing with excess L-Tyrosine can stimulate the synthesis of both eumelanin and pheomelanin. nih.gov
Other Key Metabolic Fates of L-Tyrosine
Beyond its roles in hormone and pigment production, L-Tyrosine is a precursor for other vital biomolecules, demonstrating its broad metabolic importance.
Coenzyme Q10 Biosynthesis
L-Tyrosine is an indispensable precursor for the endogenous synthesis of Coenzyme Q10 (CoQ10), also known as ubiquinone. wikipedia.orgnih.gov CoQ10 is a lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain, crucial for cellular energy (ATP) production. researchgate.net
The biosynthesis of CoQ10 involves three main stages:
Formation of the benzoquinone ring.
Synthesis of the long polyisoprenoid side chain.
Condensation of these two structures. oregonstate.edu
The benzoquinone head of the CoQ10 molecule is derived from the amino acid tyrosine. oregonstate.edudiff.orgresearchgate.net This multi-step conversion requires several vitamins as cofactors, including vitamin B6. diff.orgnih.gov The initial steps involve the conversion of tyrosine to 4-hydroxybenzoic acid, which serves as the direct precursor to the benzoquinone ring. diff.orgnih.gov This pathway highlights another critical function of L-Tyrosine in supporting fundamental cellular metabolism and antioxidant defense. researchgate.net
Catabolism Pathways to Fumarate (B1241708) and Acetoacetate
The degradation of L-Tyrosine occurs primarily in the liver and kidneys, breaking down the amino acid into fumarate, which is a glucogenic compound, and acetoacetate, a ketogenic compound. researchgate.net This catabolic pathway involves a series of five key enzymatic reactions that facilitate the conversion of L-Tyrosine into these central metabolic intermediates. researchgate.net
The initial and rate-limiting step in this pathway is the transamination of L-Tyrosine to 4-hydroxyphenylpyruvate. elifesciences.org This reaction is catalyzed by the enzyme tyrosine aminotransferase (TAT). researchgate.netelifesciences.org Subsequently, 4-hydroxyphenylpyruvate is converted to homogentisate (B1232598) by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netelifesciences.orgresearchgate.net
The aromatic ring of homogentisate is then cleaved by homogentisate 1,2-dioxygenase (HGD) to form maleylacetoacetate. researchgate.netnih.gov Maleylacetoacetate is then isomerized to fumarylacetoacetate by the enzyme maleylacetoacetate isomerase (GSTZ1). nih.govreactome.org The final step in the pathway is the hydrolysis of fumarylacetoacetate by fumarylacetoacetate hydrolase (FAH), which yields fumarate and acetoacetate. researchgate.netnih.gov These end products can then enter the citric acid cycle for energy production or be utilized in other metabolic pathways. nih.gov
Deficiencies in the enzymes of this catabolic pathway can lead to metabolic disorders such as tyrosinemia. reactome.orgnih.gov
Interactive Data Table: Enzymes in the Catabolism of L-Tyrosine to Fumarate and Acetoacetate
| Enzyme | Substrate | Product | Cofactor/Coenzyme |
| Tyrosine aminotransferase (TAT) | L-Tyrosine | 4-hydroxyphenylpyruvate | α-ketoglutarate |
| 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 4-hydroxyphenylpyruvate | Homogentisate | |
| Homogentisate 1,2-dioxygenase (HGD) | Homogentisate | Maleylacetoacetate | |
| Maleylacetoacetate isomerase (GSTZ1) | Maleylacetoacetate | Fumarylacetoacetate | Glutathione |
| Fumarylacetoacetate hydrolase (FAH) | Fumarylacetoacetate | Fumarate and Acetoacetate |
Molecular Mechanisms and Post Translational Modifications of Tyrosine Residues
Tyrosine Phosphorylation in Cellular Processes
Tyrosine phosphorylation is a fundamental and widely studied post-translational modification involving the addition of a phosphate (B84403) group to the hydroxyl group of a tyrosine residue within a protein. nih.gov This seemingly simple addition acts as a molecular switch, profoundly altering the protein's function and initiating a cascade of downstream cellular events. nih.gov The reversible nature of this modification, governed by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), allows for tight temporal and spatial control over cellular signaling. portlandpress.com
Tyrosine phosphorylation is a cornerstone of signal transduction, the process by which cells receive and respond to external stimuli. nih.gov Receptor tyrosine kinases (RTKs), a major class of cell surface receptors, are activated upon binding to extracellular ligands such as growth factors, cytokines, and hormones. mdpi.com This binding event triggers the dimerization of receptor molecules and subsequent autophosphorylation of specific tyrosine residues within their intracellular domains. mdpi.com
These newly created phosphotyrosine residues serve as high-affinity docking sites for a variety of intracellular signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains. mdpi.comarvojournals.org The recruitment of these proteins to the activated receptor initiates a complex and interconnected network of downstream signaling cascades. portlandpress.com Key signaling pathways heavily reliant on tyrosine phosphorylation include:
Ras-MAPK Pathway: This pathway is crucial for transmitting proliferative signals from the cell surface to the nucleus and is fundamentally regulated by the phosphorylation of tyrosine residues. wikipedia.org The activation of RTKs leads to the recruitment of adaptor proteins like Grb2, which in turn activates the small GTPase Ras, initiating the mitogen-activated protein kinase (MAPK) cascade. protpi.ch
PI3K/Akt Pathway: The p85 subunit of phosphoinositide 3-kinase (PI3K) can bind to phosphotyrosine sites on activated receptors, leading to the activation of the PI3K/Akt signaling pathway, which is critical for cell survival and growth. protpi.ch
PLCγ Pathway: Phospholipase Cγ (PLCγ) is recruited to activated RTKs via its SH2 domains and is activated by tyrosine phosphorylation. acs.org This activation leads to the generation of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which regulate intracellular calcium levels and activate protein kinase C (PKC), respectively. acs.org
The intricate interplay of these pathways, orchestrated by specific patterns of tyrosine phosphorylation, allows cells to mount appropriate responses to a diverse array of external cues.
The addition of a phosphate group to a tyrosine residue can directly modulate the catalytic activity of an enzyme or alter the function of a protein through several mechanisms. Phosphorylation can induce conformational changes that either activate or inhibit enzymatic activity. portlandpress.com For instance, the phosphorylation of tyrosine residues within the activation loop of many protein kinases is a prerequisite for their catalytic function. portlandpress.com Conversely, phosphorylation at other sites can create an inhibitory effect, as seen with the phosphorylation of Tyr15 in CDK2, which blocks substrate recognition. portlandpress.com
Furthermore, phosphotyrosine residues act as recognition motifs for other proteins, facilitating the assembly of multi-protein signaling complexes. portlandpress.com The binding of proteins with SH2 domains to these phosphorylated sites is a prime example of how tyrosine phosphorylation governs protein-protein interactions, bringing enzymes and their substrates into close proximity or localizing proteins to specific subcellular compartments. arvojournals.orgportlandpress.com This regulation is not limited to kinases; the activity of SUMO-specific proteases (SENPs) can also be modulated by tyrosine phosphorylation, affecting their enzymatic activity and substrate specificity. researchgate.net
| Regulatory Mechanism | Description | Example(s) |
| Allosteric Regulation | Phosphorylation induces a conformational change in the protein, altering its activity. | Activation of glycogen (B147801) phosphorylase and many protein kinases. portlandpress.com |
| Steric Hindrance | The phosphate group physically blocks the active site or a binding interface. | Inhibition of isocitrate dehydrogenase. portlandpress.com |
| Creation of Docking Sites | Phosphotyrosine residues serve as binding sites for other proteins, particularly those with SH2 or PTB domains. | Recruitment of PLCγ and the p85 subunit of PI3K to activated receptor tyrosine kinases. protpi.chacs.org |
| Subcellular Localization | Phosphorylation can trigger the movement of a protein to a different part of the cell. | Cell cycle-dependent nuclear localization of Cdc48p. nih.gov |
The intricate control of cell growth, differentiation, and migration is heavily dependent on signaling pathways governed by tyrosine phosphorylation. mdpi.comwikipedia.org Receptor tyrosine kinases play a central role in regulating cell cycles, survival, proliferation, and differentiation. acs.org The signals initiated by growth factor binding to their respective RTKs are critical for driving cells through the cell cycle and promoting proliferation. nih.gov
Cell migration, a fundamental process in development, wound healing, and unfortunately, cancer metastasis, is also tightly regulated by tyrosine phosphorylation. researchgate.net The phosphorylation of proteins localized at focal adhesions, such as focal adhesion kinase (FAK) and paxillin, is essential for the dynamic changes in cell adhesion and cytoskeletal organization required for cell movement. researchgate.net For example, the tyrosine phosphorylation of the ArfGAP, paxillin-kinase-linker (PKL/GIT2), in response to platelet-derived growth factor (PDGF) stimulation is necessary for directional cell migration. researchgate.net
Tyrosine phosphorylation exerts significant control over the cell division cycle. The activity of key cell cycle regulators, such as the cyclin-dependent kinase p34cdc2, is controlled by reversible phosphorylation at specific tyrosine residues. The phosphorylation of tyrosine 15 on p34cdc2 is a critical step that keeps the kinase inactive until the cell is ready to enter mitosis. A complex network of kinases (e.g., Wee1, Mik1) and phosphatases (e.g., Cdc25) regulates the phosphorylation state of this residue, ensuring the proper timing of mitotic entry.
Furthermore, tyrosine phosphorylation plays a role in gene regulation. nih.gov Signal transduction pathways initiated by tyrosine kinases ultimately lead to the activation of transcription factors, which then bind to DNA and modulate the expression of specific genes. Tyrosine kinase activity in the nucleus has been shown to be involved in controlling the properties of transcription factors. Additionally, recent studies have revealed that tyrosine kinases can epigenetically regulate DNA damage signaling pathways by modifying core histones and chromatin modifiers at critical tyrosine residues. nih.gov
The study of tyrosine phosphorylation has been greatly advanced by the development of specific tools and techniques for its detection and analysis. A key breakthrough was the creation of monoclonal antibodies that specifically recognize phosphotyrosine residues, regardless of the surrounding amino acid sequence. This has enabled the widespread use of anti-phosphotyrosine western blotting, a reliable and sensitive method for detecting the phosphorylation state of proteins.
For more comprehensive analyses, researchers often employ immunoaffinity enrichment techniques. In this approach, anti-phosphotyrosine antibodies are used to isolate phosphotyrosine-containing proteins or peptides from complex cellular lysates. These enriched samples can then be analyzed by mass spectrometry (MS), a powerful technique that allows for the identification of specific phosphorylation sites and the quantification of their phosphorylation levels. Flow cytometry can also be used for the rapid detection of phosphotyrosine proteins in cells.
| Technique | Principle | Application |
| Western Blotting | Uses anti-phosphotyrosine antibodies to detect phosphorylated proteins separated by gel electrophoresis. | Detecting changes in the overall tyrosine phosphorylation profile of cells in response to stimuli. |
| Immunoprecipitation | Utilizes anti-phosphotyrosine antibodies to isolate specific phosphorylated proteins from a cell lysate. | Studying the phosphorylation of a specific protein of interest. |
| Mass Spectrometry (MS) | Identifies and quantifies peptides and their modifications, including phosphorylation, based on their mass-to-charge ratio. | Comprehensive analysis of the phosphotyrosine proteome, including site identification and quantification. |
| Flow Cytometry | Employs fluorescently labeled anti-phosphotyrosine antibodies to detect and quantify phosphorylated proteins in individual cells. | Rapid analysis of tyrosine phosphorylation levels in cell populations. |
Tyrosine Sulfation and its Biological Relevance
Tyrosine sulfation is another significant post-translational modification that occurs on tyrosine residues, specifically within secreted and transmembrane proteins that transit through the Golgi apparatus. This modification involves the addition of a sulfate (B86663) group to the hydroxyl group of tyrosine, a reaction catalyzed by tyrosylprotein sulfotransferases (TPSTs). Unlike the reversible nature of phosphorylation, tyrosine sulfation is generally considered an irreversible process in vivo.
The primary role of tyrosine sulfation is to modulate protein-protein interactions. The addition of the negatively charged sulfate group can significantly enhance the affinity and specificity of these interactions. This modification is crucial for a wide range of biological processes, including:
Hemostasis: The sulfation of tyrosine residues in coagulation factors, such as Factor VIII, is essential for their proper function in the blood clotting cascade.
Inflammation and Immune Response: Tyrosine sulfation of proteins like P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) is critical for leukocyte adhesion to endothelial cells during inflammation. portlandpress.com It also plays a role in the function of chemokine receptors, which guide the migration of immune cells. portlandpress.com
Viral Entry: The sulfation of chemokine receptors, such as CCR5, can be a critical step for the entry of certain viruses, including HIV, into host cells. wikipedia.org
Hormone-Receptor Binding: The biological activity of some peptide hormones is dependent on the tyrosine sulfation of their receptors. portlandpress.com
While tyrosine phosphorylation is a dynamic switch controlling intracellular signaling, tyrosine sulfation acts as a more stable modification that fine-tunes extracellular and cell-surface interactions, highlighting the diverse ways in which modifications to a single amino acid can regulate complex biological functions.
Catalysis by Tyrosylprotein Sulfotransferase
Tyrosine sulfation is a significant post-translational modification that occurs in the trans-Golgi network and is catalyzed by the enzyme tyrosylprotein sulfotransferase (TPST). nih.govwikipedia.org This enzyme facilitates the transfer of a sulfuryl group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of a tyrosine residue within a protein. nih.govacs.orgpnas.org The products of this reaction are the O-sulfated tyrosine residue and 3'-phosphoadenosine-5'-phosphate (PAP). acs.org This modification is estimated to affect about 1% of tyrosine residues in secreted and membrane-bound proteins in higher eukaryotes. nih.govacs.org
Two isozymes of TPST have been identified in humans, TPST-1 and TPST-2, which are type-II transmembrane glycoproteins located in the trans-Golgi. nih.govpnas.org Research on human TPST-2 has elucidated its catalytic mechanism. nih.govnih.gov Initial rate kinetics and product inhibition studies suggest that the reaction follows a rapid equilibrium, random two-site ping-pong mechanism. nih.govnih.gov This model involves the independent binding of the two substrates (PAPS and the tyrosine-containing peptide) to distinct sites on the enzyme and proceeds through the formation of a covalent sulfated-enzyme intermediate. nih.govacs.orgnih.gov Other studies utilizing computational methods have proposed a concerted, highly asynchronous SN2-like reaction mechanism. acs.org
Significance in Protein-Protein Interactions and Biological Processes
The addition of a negatively charged sulfate group to tyrosine residues can significantly modulate the function of proteins by altering their interactions with other molecules. patsnap.com Tyrosine sulfation is recognized as a crucial factor in strengthening and determining the specificity of extracellular protein-protein interactions. wikipedia.orgnih.govbiorxiv.org This modification is implicated in a wide array of biological processes. patsnap.com
Proteins known to undergo tyrosine sulfation are diverse and include G-protein-coupled receptors, adhesion molecules, coagulation factors, hormones, and extracellular matrix proteins. wikipedia.org For instance, the sulfation of tyrosine residues is critical for the interaction between chemokine receptors and their ligands, which is essential for processes like inflammation and immune responses. patsnap.combiorxiv.org It also plays a vital role in hemostasis, where the sulfation of Factor VIII is necessary for its effective binding to von Willebrand factor. wikipedia.org Furthermore, tyrosine sulfation is involved in leukocyte adhesion and the entry of certain viruses, such as HIV-1, into host cells. nih.govbiorxiv.org The modification often occurs on tyrosine residues located in flexible, anionic regions of proteins, enhancing their binding capabilities. biorxiv.org
Structural Contributions of Tyrosine Residues in Proteins
Influence on Protein Tertiary Structure and Stability
Tyrosine residues play a fundamental role in defining the three-dimensional (tertiary) structure of proteins. sigmaaldrich.com The unique physicochemical properties of its side chain allow tyrosine to be positioned in various microenvironments within a protein, including being exposed on the hydrophilic surface, buried within the hydrophobic core, or situated at binding interfaces. sigmaaldrich.comnih.gov
The tertiary structure is stabilized by a variety of interactions between the side chains of amino acids. vaia.com Tyrosine can participate in several of these stabilizing interactions. Its aromatic ring can engage in hydrophobic interactions when buried in the protein's interior, shielding it from the aqueous solvent. vaia.comstackexchange.com Simultaneously, its polar hydroxyl group can form hydrogen bonds with other polar side chains, with the polypeptide backbone, or with water molecules, contributing to the stability of the folded protein. stackexchange.comechemi.com This ability to form different types of interactions makes tyrosine a versatile element in maintaining the specific and stable conformation of a protein. sigmaaldrich.com
Role in Molecular Recognition and Binding Interfaces
Tyrosine is exceptionally effective at mediating molecular recognition at protein-protein interfaces. nih.govacs.orgsigmaaldrich.com Its side chain is frequently found enriched in binding sites, particularly in the complementarity-determining regions (CDRs) of antibodies. nih.govpnas.org Studies using synthetic antibody libraries with restricted amino acid diversity have demonstrated that tyrosine side chains can dominate binding interfaces, accounting for a majority of the intermolecular contacts and the buried surface area upon binding to an antigen. nih.govpnas.org
The versatility of the tyrosine side chain is key to its role in recognition. nih.gov It is large, rigid, and amphipathic (possessing both hydrophobic and hydrophilic properties). nih.gov This allows it to form a wide variety of non-covalent interactions, including hydrogen bonds, van der Waals contacts, and cation-π interactions with a diverse range of other amino acid residues. nih.govmdpi.com The rigidity of the tyrosine side chain is also considered an advantage for achieving high binding affinity, as it minimizes the conformational entropy loss upon binding. nih.gov This combination of features enables tyrosine-rich binding sites to exhibit both high affinity and specificity for their targets. nih.govacs.org
Hydrophobic and Hydrophilic Qualities in Protein Context
The tyrosyl residue exhibits a dual nature, possessing both hydrophobic and hydrophilic characteristics, a property known as amphipathy. stackexchange.comechemi.com This is a direct consequence of its molecular structure: an aromatic benzene (B151609) ring, which is nonpolar and hydrophobic, attached to a polar hydroxyl (-OH) group, which is hydrophilic. stackexchange.comechemi.com
This amphipathic nature allows tyrosine to behave differently depending on its local environment within a protein. stackexchange.com In aqueous solutions, the hydrophobic benzene ring contributes to a water-repellent behavior. echemi.com When a tyrosine residue is on the protein surface, its hydroxyl group can interact favorably with water molecules through hydrogen bonding. echemi.com Conversely, when located in the protein's interior, the aromatic ring can participate in hydrophobic interactions with other nonpolar residues. stackexchange.com This duality is crucial for its function; for example, in the oxygenation of hemoglobin, a tyrosine residue moves from a hydrophobic interior to the hydrophilic surface, a key part of the conformational change. stackexchange.com This ability to comfortably exist in both polar and nonpolar environments makes tyrosine a versatile and critical component in protein structure and function. sigmaaldrich.comnih.gov
Data Tables
Table 1: Chemical Properties of L-Tyrosine Disodium (B8443419) Salt
| Property | Value | Source |
|---|---|---|
| Chemical Name | L-3-(4-Hydroxyphenyl)alanine disodium salt | lktlabs.com |
| IUPAC Name | disodium;(2S)-2-amino-3-(4-oxidophenyl)propanoate | lktlabs.comthermofisher.com |
| Molecular Formula | C₉H₉NNa₂O₃ (anhydrous) | lktlabs.comthermofisher.commedchemexpress.com |
| Molecular Weight | 225.15 g/mol (anhydrous basis) | lktlabs.comsigmaaldrich.comsigmaaldrich.com |
| CAS Number | 69847-45-6 (anhydrous) | lktlabs.comsigmaaldrich.comthermofisher.com |
| Appearance | White to tan/pale brown crystalline powder | thermofisher.comchemicalbook.comfishersci.com |
| Solubility | Soluble in water (100 mg/mL) | sigmaaldrich.comlktlabs.comchemicalbook.com |
Enzymology and Regulatory Interactions Involving L Tyrosine
Kinetic Studies of Tyrosine-Metabolizing Enzymes
Tyrosine Hydroxylase Activity and Regulation
Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). researchgate.net It catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). acs.orgwikipedia.org The activity of this crucial enzyme is tightly controlled through several mechanisms, primarily feedback inhibition by catecholamines and reversible phosphorylation. researchgate.netacs.org
Feedback Inhibition: Catecholamines, the end-products of the pathway, can bind to TH and inhibit its activity. researchgate.net Studies have revealed the presence of two distinct dopamine-binding sites on the enzyme: a high-affinity site (KD < 4 nM) and a low-affinity site (KD = 90 nM). nih.gov Binding of dopamine to the high-affinity site leads to a decrease in the maximum reaction velocity (Vmax) and an increase in the Michaelis constant (Km) for the cofactor tetrahydrobiopterin. nih.gov In contrast, dopamine binding to the low-affinity site only increases the Km for the cofactor. nih.gov
Phosphorylation: The primary mechanism for short-term regulation of TH is reversible phosphorylation of its serine residues. acs.org Four key phosphorylation sites have been identified in vivo: Ser8, Ser19, Ser31, and Ser40. acs.orgcapes.gov.brnih.gov Phosphorylation at these sites is carried out by different protein kinases. For instance, cAMP-dependent protein kinase phosphorylates Ser40, while calmodulin-dependent protein kinase II targets Ser19, and ERK (extracellular signal-regulated kinase) acts on Ser31. acs.org
Phosphorylation at Ser40 is particularly significant as it relieves the feedback inhibition caused by catecholamines. researchgate.netnih.gov This occurs because phosphorylation of Ser40 dramatically reduces the affinity of dopamine for its high-affinity binding site, by as much as 300-fold, thereby increasing enzyme activity. acs.orgnih.gov Phosphorylation at Ser31 also enhances TH activity, but to a lesser extent than at Ser40. capes.gov.brnih.gov Interestingly, phosphorylation at Ser19 and Ser8 does not directly affect the enzyme's activity but can influence subsequent phosphorylation events in a hierarchical manner. capes.gov.brnih.gov For example, phosphorylation of Ser19 can increase the rate of phosphorylation at Ser40, leading to an indirect increase in enzyme activity. capes.gov.brnih.gov
The kinetic properties of the four human TH isoforms (hTH1-4) have been studied, revealing regulatory characteristics with the natural cofactor (6R)-L-erythro-tetrahydrobiopterin (RBPH4). jst.go.jp Substrate inhibition by tyrosine was observed for all isoforms in the presence of RBPH4. jst.go.jp
Interactive Data Table: Regulation of Tyrosine Hydroxylase Activity
| Regulatory Mechanism | Effector Molecule | Effect on TH Activity | Key Research Findings |
| Feedback Inhibition | Dopamine | Inhibition | Binds to high-affinity (KD < 4 nM) and low-affinity (KD = 90 nM) sites, decreasing Vmax and/or increasing Km for the cofactor. nih.gov |
| Phosphorylation | Protein Kinases | Activation | Phosphorylation at Ser40 and Ser31 increases enzyme activity. acs.orgcapes.gov.br Phosphorylation at Ser19 can enhance Ser40 phosphorylation. capes.gov.brnih.gov |
| Cofactor Interaction | (6R)-Tetrahydrobiopterin | Regulation | Exhibits regulatory kinetic properties with human TH isoforms. jst.go.jp |
Aromatic L-amino Acid Decarboxylase (AADC) Function
Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, is the second enzyme in the catecholamine biosynthetic pathway. wikipedia.orgnih.gov Its primary function is to catalyze the decarboxylation of L-DOPA to produce dopamine. wikipedia.orgdiabetesjournals.org This reaction is a crucial step in the synthesis of not only dopamine but also serotonin, as AADC can also convert 5-hydroxytryptophan (B29612) (5-HTP) to serotonin. nih.govwikipedia.orgnih.gov
Although not the primary point of regulation, AADC activity can be modulated. Its activity is sensitive to dopamine levels; a decrease in dopamine can lead to an increase in AADC activity, and vice versa. diabetesjournals.org Some studies have suggested that AADC activity can be increased through phosphorylation by protein kinase A (PKA) and protein kinase C (PKC). diabetesjournals.org However, other research in intact bovine chromaffin cells did not detect phosphorylation of AADC under conditions that promoted the phosphorylation and activation of tyrosine hydroxylase, questioning the physiological significance of this regulatory mechanism. nih.gov
Kinetic studies have been conducted to understand the enzyme's interaction with its substrate. Transient and steady-state kinetic analysis of the reaction between AADC and L-dopa revealed that the enzyme preferentially binds to the form of the substrate where the amino group is unprotonated. acs.org The Km of human AADC for L-DOPA has been reported to be 4 x 10-4 mol/L. mdpi.com
Interactive Data Table: Aromatic L-amino Acid Decarboxylase (AADC) Properties
| Property | Description | Research Finding |
| Function | Catalyzes the conversion of L-DOPA to dopamine. wikipedia.orgdiabetesjournals.org | Also converts 5-HTP to serotonin. nih.govwikipedia.org |
| Cofactor | Pyridoxal (B1214274) 5'-phosphate (PLP). diabetesjournals.orgwikipedia.org | Essential for the decarboxylation mechanism. wikipedia.org |
| Regulation | Not the rate-limiting enzyme in catecholamine synthesis. nih.govwikipedia.org | Activity can be influenced by dopamine levels. diabetesjournals.org |
| Kinetics | Prefers unprotonated substrate for binding. acs.org | Km for L-DOPA is 4 x 10-4 mol/L. mdpi.com |
Dopamine Beta Hydroxylase Activity
Dopamine beta-hydroxylase (DBH) is a copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine, a critical step in the biosynthesis of catecholamines. wooster.eduwikipedia.orgwikidoc.org This enzyme is located within the vesicles of noradrenergic and adrenergic neurons and in the chromaffin cells of the adrenal medulla. diabetesjournals.orgwikidoc.orgspringernature.com DBH is unique among the enzymes in the catecholamine synthesis pathway as it is membrane-bound. wikidoc.org
The catalytic activity of DBH requires molecular oxygen and ascorbic acid (vitamin C) as a cofactor. wikipedia.orgacs.orgstackexchange.com The enzyme contains copper ions (Cu2+) that are essential for its function; the bovine adrenal enzyme binds approximately 8 moles of copper per tetramer for maximal activity. acs.orgnih.gov The reaction involves the hydroxylation of the beta-carbon on the side chain of dopamine. springernature.comstackexchange.com
Kinetic studies have been performed to characterize DBH activity. The Km value for the substrate tyramine (B21549) in rat serum has been found to be similar to that in tissue. ahajournals.org In neurological patients, an increase in the Km value and a decrease in the Vmax of DBH have been observed. nih.gov The optimal pH for DBH activity is approximately 5.2. uniprot.org
Interactive Data Table: Dopamine Beta-Hydroxylase (DBH) Characteristics
| Characteristic | Description | Research Finding |
| Function | Catalyzes the conversion of dopamine to norepinephrine. wooster.eduwikipedia.org | A copper-containing monooxygenase. springernature.com |
| Cofactors | Ascorbic acid and molecular oxygen. wikipedia.orgacs.orgstackexchange.com | Requires copper for activity, with about 8 Cu atoms per tetramer for maximal function. nih.gov |
| Kinetics | Km for tyramine in rat serum is similar to tissue DBH. ahajournals.org | In neurological patients, Km increases and Vmax decreases. nih.gov |
| Optimal pH | Approximately 5.2. uniprot.org |
Feedback Regulation in L-Tyrosine Biosynthesis Pathways
Inhibition Mechanisms of DAHP Synthases
The biosynthesis of aromatic amino acids, including L-tyrosine, begins with the shikimate pathway. wikipedia.orgfrontiersin.orgnih.gov The first committed step of this pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS). wikipedia.orgnih.gov This enzyme is a critical point of regulation, controlling the amount of carbon that enters the pathway. wikipedia.org In many microorganisms, this regulation is achieved through feedback inhibition by the aromatic amino acid end products. wikipedia.orgasm.org
In Escherichia coli, there are three DAHPS isoenzymes, each sensitive to feedback inhibition by one of the three aromatic amino acids: phenylalanine, tyrosine, or tryptophan. wikipedia.orgresearchgate.netresearchgate.net The tyrosine-sensitive isoenzyme, DAHPS(Tyr), is allosterically inhibited by L-tyrosine. wikipedia.orgnih.gov Structural studies of DAHPS(Tyr) from E. coli have revealed that the inhibitor L-tyrosine binds to a cavity distinct from the active site. nih.gov This binding site is formed by residues from several helices and strands of the enzyme. nih.gov The binding of L-tyrosine induces conformational changes in specific residues, which then transmit an allosteric signal to the active site, leading to inhibition of the enzyme's activity. nih.gov
The mechanism of inhibition can be complex. In E. coli, L-tyrosine acts as a noncompetitive inhibitor with respect to the substrate phosphoenolpyruvate (B93156) and as a competitive inhibitor with respect to the other substrate, D-erythrose 4-phosphate, at higher concentrations of tyrosine. wikipedia.org In contrast, the tyrosine-inhibitable DAHPS from Saccharomyces cerevisiae (Aro4p) is strongly and competitively inhibited by tyrosine with respect to phosphoenolpyruvate, and noncompetitively inhibited with respect to erythrose 4-phosphate. uni-goettingen.de
Interactive Data Table: Feedback Inhibition of DAHPS by L-Tyrosine
| Organism | DAHPS Isoenzyme | Inhibition Mechanism | Key Residues in Inhibitor Binding (E. coli) |
| Escherichia coli | DAHPS(Tyr) | Noncompetitive with PEP, competitive with E4P. wikipedia.org | P148, Q152, S181, I213, N8*. nih.gov |
| Saccharomyces cerevisiae | Aro4p | Competitive with PEP, noncompetitive with E4P. uni-goettingen.de | Not specified in the provided context. |
Engineering Strategies for Overcoming Feedback Inhibition
The feedback inhibition of DAHPS by L-tyrosine represents a significant bottleneck in the microbial production of L-tyrosine and its derivatives. nih.govfrontiersin.org Consequently, various metabolic engineering strategies have been developed to overcome this regulation and enhance product yields. frontiersin.orgnih.govrutgers.edu
A primary strategy involves the use of feedback-resistant (fbr) enzyme variants. nih.govnih.gov These variants are created through targeted mutagenesis of the DAHPS gene to alter the amino acid residues in the allosteric binding site for L-tyrosine. nih.govresearchgate.net By mutating key residues that interact with L-tyrosine, such as P148, Q152, and I213 in the E. coli DAHPS(Tyr), the enzyme's sensitivity to feedback inhibition can be significantly reduced or eliminated without compromising its catalytic activity. nih.govmdpi.com For example, specific mutations like N8K, P148L, and Q152I in the E. coli AroF (a tyrosine-sensitive DAHPS) have been shown to remove feedback regulation by L-tyrosine. mdpi.com Deletion of the N-terminal residues of DAHPS has also been reported to create L-tyrosine feedback-resistant enzymes. oup.com
Another approach is to utilize heterologous enzymes that are naturally insensitive to L-tyrosine inhibition. nih.gov For instance, expressing the tyrC gene from Zymomonas mobilis, which encodes a chorismate mutase/prephenate dehydrogenase that is not inhibited by L-tyrosine, in E. coli has been shown to significantly increase carbon flow towards L-tyrosine production. nih.gov
These strategies are often combined with other metabolic engineering modifications, such as overexpressing other key enzymes in the shikimate pathway (e.g., shikimate kinase, transketolase) and increasing the supply of precursor metabolites like phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). rutgers.edunih.govnih.gov By systematically identifying and alleviating bottlenecks, including feedback inhibition, researchers have been able to engineer microbial strains capable of producing high titers of L-tyrosine. nih.govnih.gov
Interactive Data Table: Engineering Strategies to Bypass Feedback Inhibition
| Strategy | Approach | Example |
| Site-Directed Mutagenesis | Create feedback-resistant (fbr) DAHPS variants. | Mutations at P148, Q152, S181, I213 in E. coli DAHPS(Tyr). nih.gov N8K, P148L, Q152I mutations in E. coli AroF. mdpi.com |
| Heterologous Gene Expression | Express enzymes naturally insensitive to L-tyrosine inhibition. | Expression of tyrC from Zymomonas mobilis in E. coli. nih.gov |
| Pathway Optimization | Combine fbr enzymes with overexpression of other pathway genes. | Overexpression of aroL (shikimate kinase) and tktA (transketolase). rutgers.edunih.gov |
Interactions with Mitochondrial Respiratory Chain Enzymes
L-Tyrosine and its derivatives have been observed to interact with key enzymes of the mitochondrial respiratory chain, influencing cellular energy metabolism. These interactions are complex and can vary depending on the specific tissue and context of administration.
Influence on Citrate (B86180) Synthase and Malate (B86768) Dehydrogenase
Research has demonstrated that L-Tyrosine can modulate the activity of citrate synthase and malate dehydrogenase, two crucial enzymes in the Krebs cycle. The effects of L-Tyrosine on these enzymes appear to be tissue-specific.
In studies involving acute administration in rats, L-Tyrosine was found to inhibit the activity of citrate synthase in the posterior cortex and liver. medchemexpress.comnih.gov Conversely, in the striatum, its activity was reported to increase. medchemexpress.comselleckchem.com Chronic administration of L-Tyrosine has been shown to inhibit citrate synthase activity in the hippocampus and striatum. nih.gov
Regarding malate dehydrogenase, acute administration of L-Tyrosine has been shown to inhibit its activity in the posterior cortex and liver of rats. medchemexpress.comnih.govmedchemexpress.com However, under conditions of chronic administration, the activity of malate dehydrogenase was observed to increase in the striatum. nih.gov
Table 1: Effect of L-Tyrosine on Citrate Synthase and Malate Dehydrogenase Activity in Rats
| Enzyme | Condition | Brain Region/Organ | Effect | Reference |
|---|---|---|---|---|
| Citrate Synthase | Acute Administration | Posterior Cortex | Inhibition | medchemexpress.comnih.gov |
| Acute Administration | Liver | Inhibition | medchemexpress.com | |
| Acute Administration | Striatum | Increased Activity | medchemexpress.comselleckchem.com | |
| Chronic Administration | Hippocampus | Inhibition | nih.gov | |
| Chronic Administration | Striatum | Inhibition | nih.gov | |
| Malate Dehydrogenase | Acute Administration | Posterior Cortex | Inhibition | medchemexpress.comnih.govmedchemexpress.com |
| Acute Administration | Liver | Inhibition | medchemexpress.commedchemexpress.com | |
| Chronic Administration | Striatum | Increased Activity | nih.gov |
Modulation of Electron Transport Chain Complexes
L-Tyrosine also exerts a modulatory influence on the complexes of the electron transport chain, which is a critical component of cellular respiration located in the inner mitochondrial membrane. patsnap.com These complexes are responsible for transferring electrons and generating a proton gradient for ATP synthesis. patsnap.com
Studies have revealed that L-Tyrosine can inhibit the activity of Complex I (NADH:ubiquinone oxidoreductase) in the hippocampus and posterior cortex. medchemexpress.comnih.govselleckchem.com In contrast, its activity was found to be increased in the striatum. medchemexpress.comnih.govselleckchem.com
The activity of Complex II (succinate dehydrogenase) is also affected, with inhibition observed in the posterior cortex, hippocampus, and liver. medchemexpress.comnih.govselleckchem.com Interestingly, the activity of succinate (B1194679) dehydrogenase itself has been reported to be increased in the posterior cortex, hippocampus, striatum, and liver in vitro. medchemexpress.comnih.govselleckchem.com
Research indicates that L-Tyrosine does not alter the activity of Complex II-III. medchemexpress.comselleckchem.com However, it has been shown to decrease the activity of Complex IV (cytochrome c oxidase) in the posterior cortex. medchemexpress.comnih.govselleckchem.com
Table 2: Modulation of Electron Transport Chain Complexes by L-Tyrosine in Rats
| Complex | Brain Region/Organ | Effect | Reference |
|---|---|---|---|
| Complex I | Hippocampus | Inhibition | medchemexpress.comnih.govselleckchem.com |
| Posterior Cortex | Inhibition | medchemexpress.comnih.govselleckchem.com | |
| Striatum | Increased Activity | medchemexpress.comnih.govselleckchem.com | |
| Complex II | Posterior Cortex | Inhibition | medchemexpress.comselleckchem.com |
| Hippocampus | Inhibition | medchemexpress.comselleckchem.com | |
| Liver | Inhibition | medchemexpress.comselleckchem.com | |
| Complex II-III | Various | No Alteration | medchemexpress.comselleckchem.com |
| Complex IV | Posterior Cortex | Decreased Activity | medchemexpress.comnih.govselleckchem.com |
Tyrosine-Associated Antioxidant Enzyme Systems
L-Tyrosine is involved with antioxidant enzyme systems, contributing to the cellular defense against oxidative stress.
Modulation of Myeloperoxidase Activity
L-Tyrosine has been demonstrated to inhibit the peroxidase activity mediated by the enzyme myeloperoxidase. biosynth.com This inhibitory effect may be attributed to its antioxidant properties. biosynth.com The oxidation of tyrosine by myeloperoxidase is a process that has been implicated in the formation of atherosclerotic plaques, where dityrosine, a product of this oxidation, is found and proposed to be a protein cross-linking agent. nih.gov Myeloperoxidase can generate reactive species that lead to the formation of 3-chlorotyrosine and 3-nitrotyrosine (B3424624) from tyrosine residues. nih.gov
Role in Cellular Oxidative Stress Protection
L-Tyrosine can function as an antioxidant, aiding in the protection of cells from the damaging effects of oxidative stress caused by reactive oxygen species. caissonlabs.com In cell cultures, it can be used to support protection against oxidative stress. caissonlabs.com
Furthermore, the isomers of L-Tyrosine, namely meta-tyrosine and ortho-tyrosine, are considered potential markers of oxidative stress. nih.gov The formation of these isomers can occur when hydroxyl radicals attack the aromatic ring of phenylalanine. nih.gov It has been suggested that the supplementation of para-tyrosine (the common form of L-Tyrosine) may exert a protective role in diseases related to oxidative stress by competing with meta- and ortho-tyrosine. nih.gov
Genetic and Epigenetic Regulation of Tyrosine Metabolism
Transcriptional Regulation of Tyrosine Hydroxylase Gene Expression
The expression of the gene encoding tyrosine hydroxylase is a critical point of control in tyrosine metabolism. This regulation occurs primarily at the level of transcription, governed by the interaction of various transcription factors with specific regulatory elements in the gene's promoter region.
The promoter region of the tyrosine hydroxylase (TH) gene contains several well-characterized regulatory elements that are essential for its transcription. Among these, the Sp1 (Specificity protein 1) and CRE (cAMP response element) sites play pivotal roles. The CRE site, with the consensus sequence TGACGTCA, is a binding site for the transcription factor CREB (cAMP response element-binding protein). The activation of CREB, often through phosphorylation by protein kinase A, leads to the recruitment of the transcriptional coactivator CREB-binding protein (CBP), which in turn promotes the transcription of the TH gene.
The Sp1 binding sites are also crucial for the basal and regulated expression of the TH gene. Sp1 is a ubiquitous transcription factor that can interact with other regulatory proteins to modulate gene expression. The interplay between factors binding at the CRE and Sp1 sites allows for fine-tuned control of TH gene transcription in response to various cellular signals.
Table 1: Key Regulatory Elements in the Tyrosine Hydroxylase Gene Promoter
| Regulatory Element | Consensus Sequence | Binding Transcription Factor(s) | Function in TH Gene Expression |
| CRE (cAMP Response Element) | TGACGTCA | CREB (cAMP response element-binding protein) | Mediates transcriptional activation in response to cAMP signaling pathways. |
| Sp1 (Specificity protein 1) site | GGGCGG | Sp1 | Contributes to basal and regulated transcription of the TH gene. |
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that remove acetyl groups from histone proteins. The acetylation of histones is generally associated with a more open chromatin structure, making the DNA more accessible to transcription factors and thus promoting gene expression.
Studies have shown that treatment with HDAC inhibitors, such as trichostatin A and sodium butyrate, can lead to an increase in the expression of the TH gene. This effect is attributed to the hyperacetylation of histones at the TH gene promoter, which facilitates the binding of transcription factors like CREB and enhances transcriptional activity. This demonstrates that epigenetic modifications, specifically histone acetylation, play a significant role in regulating the availability of L-tyrosine for catecholamine synthesis by controlling the expression of tyrosine hydroxylase.
Post-Transcriptional and Epigenetic Control Mechanisms
Beyond transcriptional control, the regulation of tyrosine metabolism also involves post-transcriptional and other epigenetic mechanisms. These processes provide additional layers of control, ensuring a rapid and dynamic response to cellular needs.
MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression at the post-transcriptional level. They typically bind to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. Several miRNAs have been implicated in the regulation of tyrosine metabolism. For instance, miR-204-5p has been shown to directly target the 3' UTR of the tyrosine hydroxylase mRNA, thereby downregulating its expression. The overexpression of miR-204-5p leads to a decrease in both TH mRNA and protein levels, highlighting the importance of this miRNA in controlling catecholamine biosynthesis.
The expression profiles of miRNAs themselves are subject to regulation and can be altered in response to various physiological and pathological conditions, leading to epigenetic reprogramming. Changes in the cellular environment can induce shifts in the expression of specific miRNAs, which in turn remodel the landscape of gene expression, including genes involved in tyrosine metabolism. This dynamic regulation of miRNA expression allows for the fine-tuning of metabolic pathways in response to changing cellular demands. The study of miRNA expression profiles provides a window into the epigenetic state of the cell and its capacity to regulate key metabolic processes like those involving L-tyrosine.
Genetic Modulations in L-Tyrosine Producing Strains
In the field of biotechnology, significant efforts have been made to genetically engineer microbial strains for the overproduction of L-tyrosine. These efforts have focused on modifying key metabolic pathways to channel more carbon flux towards L-tyrosine synthesis and to overcome native regulatory mechanisms that would otherwise limit its production.
Common strategies include the overexpression of feedback-resistant versions of key enzymes in the aromatic amino acid biosynthesis pathway. For example, the overexpression of a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroGfbr) and chorismate mutase/prephenate dehydratase (PheAfbr) from Escherichia coli in strains of Corynebacterium glutamicum has been shown to significantly enhance L-tyrosine production. Additionally, the deletion of genes encoding enzymes that divert intermediates away from the L-tyrosine pathway, such as tyrosine repressor (TyrR) and various transporters, has also proven effective in increasing yields.
Table 2: Examples of Genetic Modifications in L-Tyrosine Producing Strains of Corynebacterium glutamicum
| Genetic Modification | Gene(s) Targeted | Effect on L-Tyrosine Production |
| Overexpression of feedback-resistant enzymes | aroGfbr, pheAfbr | Increased carbon flux towards the L-tyrosine pathway by overcoming feedback inhibition. |
| Deletion of competing pathways | tyrR | Abolishes the repression of genes involved in aromatic amino acid biosynthesis. |
| Modification of precursor supply | Overexpression of tkt and tal | Enhanced supply of erythrose-4-phosphate, a key precursor for the shikimate pathway. |
| Optimization of export | Overexpression of exporters | Facilitates the secretion of L-tyrosine out of the cell, reducing potential feedback inhibition. |
Gene Overexpression Strategies in Microbial Systems (e.g., Escherichia coli)
To increase the production of L-tyrosine in microbial hosts like Escherichia coli, a primary strategy is the overexpression of key enzymes in the biosynthetic pathway. This approach aims to increase the metabolic flux towards L-tyrosine by amplifying the catalytic capacity at specific steps. Research has identified several genes whose overexpression, either individually or in combination, significantly boosts L-tyrosine yields. uq.edu.au
Key genes targeted for overexpression include those that encode enzymes for the synthesis of the precursors phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), such as ppsA (phosphoenolpyruvate synthase) and tktA (transketolase A). asm.org Additionally, genes encoding enzymes in the common aromatic amino acid pathway and the specific L-tyrosine branch are crucial targets. Feedback-resistant (fbr) variants of enzymes that are normally inhibited by the final product, L-tyrosine, are often used. For instance, aroGfbr and tyrAfbr encode feedback-resistant versions of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and chorismate mutase/prephenate dehydrogenase, respectively. uq.edu.aumdpi.com The deletion of transcriptional regulators like tyrR, which represses the expression of several genes in the pathway, is another common strategy to enhance production. uq.edu.au
Systematic and combinatorial overexpression of these genes has allowed for the fine-tuning of the metabolic pathway to achieve high titers of L-tyrosine. uq.edu.auasm.org
Table 1: Key Genes Overexpressed in E. coli for Enhanced L-Tyrosine Production
| Gene | Encoded Enzyme/Protein | Function in L-Tyrosine Pathway | Reference |
|---|---|---|---|
aroGfbr |
Feedback-resistant DAHP synthase | Catalyzes the first committed step in the aromatic amino acid pathway, resistant to feedback inhibition by L-tyrosine. | uq.edu.au |
ppsA |
Phosphoenolpyruvate synthase | Increases the intracellular pool of the precursor phosphoenolpyruvate (PEP). | asm.org |
tktA |
Transketolase A | Increases the intracellular pool of the precursor erythrose-4-phosphate (E4P). | asm.org |
tyrAfbr |
Feedback-resistant chorismate mutase/prephenate dehydrogenase | Catalyzes the conversion of chorismate to prephenate and then to 4-hydroxyphenylpyruvate, resistant to feedback inhibition by L-tyrosine. | mdpi.com |
ydiB |
Shikimate dehydrogenase | Catalyzes the conversion of 3-dehydroshikimate to shikimate. | nih.gov |
aroK / aroL |
Shikimate kinase I / II | Catalyzes the phosphorylation of shikimate to shikimate-3-phosphate. | asm.org |
tyrB |
Aromatic amino acid aminotransferase | Catalyzes the final transamination step to produce L-tyrosine from 4-hydroxyphenylpyruvate. | researchgate.net |
Identification of Enzymatic Bottlenecks via Combinatorial Pathway Analysis
While the overexpression of individual genes can increase L-tyrosine production, a more systematic approach is often required to identify and alleviate the rate-limiting steps, or "enzymatic bottlenecks," in the biosynthetic pathway. Combinatorial pathway analysis is a powerful strategy employed for this purpose. This method involves the systematic and combinatorial overexpression of various genes in the pathway to determine which combinations result in the most significant improvements in product yield. nih.gov
Through such analyses in L-tyrosine producing strains of E. coli, researchers have successfully identified several key enzymatic bottlenecks. For instance, studies have revealed that the activities of shikimate dehydrogenase (encoded by ydiB) and shikimate kinase (encoded by aroK) are often limiting factors. nih.gov The combinatorial overexpression of ydiB and aroK has been shown to result in substantially higher L-tyrosine titers, with increases of up to 45% in some strains. nih.gov
Interestingly, some bottlenecks only become apparent when other pathway enzymes are also overexpressed. For example, the overexpression of tyrB, which encodes the enzyme for the final step in L-tyrosine synthesis, did not significantly improve production on its own. However, when co-overexpressed with ydiB or aroK, a significant increase in L-tyrosine production was observed. nih.gov This highlights the interconnectedness of the metabolic pathway and the importance of a combinatorial approach to identify and relieve multiple bottlenecks for optimal production.
Tyrosine Phosphorylation in Bacterial Stress Response
Tyrosine phosphorylation is a key post-translational modification that plays a significant role in regulating various cellular processes in bacteria, including the response to environmental stress. frontiersin.org This regulatory mechanism involves the addition of a phosphate (B84403) group to a tyrosine residue on a protein, which can alter the protein's activity, localization, or interaction with other molecules.
Regulation of Poly(A) Polymerase I (PAPI) Activity
In bacteria, Poly(A) Polymerase I (PAPI), encoded by the pcnB gene, is an enzyme responsible for adding poly(A) tails to the 3' end of messenger RNAs (mRNAs), which often marks them for degradation. life-science-alliance.orgroyalsocietypublishing.org Recent research has demonstrated that the activity of PAPI is regulated by tyrosine phosphorylation, particularly in response to stress. life-science-alliance.org
Under stress conditions, PAPI undergoes phosphorylation at a specific tyrosine residue, Y202, which is located in its catalytic domain. life-science-alliance.orgnih.gov This phosphorylation is carried out by the bacterial tyrosine kinase Wzc. life-science-alliance.orgnih.gov The addition of a phosphate group to Y202 induces a conformational change in the PAPI protein, which in turn affects its ability to bind ATP, a necessary substrate for its polyadenylation activity. life-science-alliance.org Consequently, the enzymatic activity of PAPI is significantly reduced upon tyrosine phosphorylation. life-science-alliance.org This inhibition of PAPI activity can be reversed by treatment with a tyrosine phosphatase, which removes the phosphate group from the Y202 residue. life-science-alliance.org
Interplay with General Stress Response Gene Expression
The regulation of PAPI activity through tyrosine phosphorylation has a direct impact on the expression of genes involved in the general stress response in bacteria. When PAPI is active, it promotes the degradation of many mRNAs, including those that encode stress response proteins. life-science-alliance.orgnih.gov However, under stressful conditions, the tyrosine phosphorylation-mediated inhibition of PAPI leads to the stabilization of these stress response mRNAs. life-science-alliance.org
This stabilization results in an increased expression of stress response genes, such as osmY and otsA, which helps the bacterium to cope with and tolerate the stressful environment. researchgate.net A mutation that prevents the phosphorylation of PAPI at the Y202 residue (Y202F) renders the cells more sensitive to stress, as they are unable to upregulate the expression of these protective genes. life-science-alliance.orgnih.gov
The PAPI phosphorylation-dependent stress tolerance mechanism appears to be distinct from and operate downstream of the primary stress regulator, RpoS. nih.gov This indicates that tyrosine phosphorylation of PAPI represents an additional layer of regulation in the complex network of the bacterial general stress response, allowing for a rapid and fine-tuned response to adverse environmental conditions. researchgate.net
Advanced Research Methodologies and Experimental Models for L Tyrosine Studies
In Vitro Cell Culture Models
In vitro cell culture systems provide a controlled environment to dissect the specific effects of L-Tyrosine (disodium) on cellular processes.
L-Tyrosine (disodium) Supplementation for Cell Growth and Viability
L-Tyrosine is an essential amino acid for protein synthesis and is involved in numerous metabolic pathways within cells. caissonlabs.com While cells can produce L-Tyrosine, supplementing cell culture media with it can enhance growth and viability by conserving cellular energy and providing essential nutrients. sigmaaldrich.com L-Tyrosine disodium (B8443419) salt is often used due to its higher solubility in water compared to L-Tyrosine, which is poorly soluble at neutral pH. sigmaaldrich.com This improved solubility prevents the need for extreme pH adjustments or the use of organic solvents, which could otherwise shock the cells. sigmaaldrich.com
Studies have shown that supplementation with L-Tyrosine can promote cell growth. researchgate.net For instance, in recombinant Chinese hamster ovary (rCHO) cells, the addition of a high concentration of tyrosine promoted cell growth and increased the production of monoclonal antibodies. researchgate.net
Interactive Data Table: Effects of L-Tyrosine Supplementation on Cell Culture
| Cell Type | L-Tyrosine Concentration | Observed Effect | Reference |
| Recombinant Chinese Hamster Ovary (rCHO) cells | High concentration (88 mM solution added) | Promoted cell growth, increased monoclonal antibody production | researchgate.net |
| Buffalo Oocytes | 1 and 10 mg/ml in SOF medium | Significant increases in in-vitro cultivation (IVC) | nih.gov |
Application in Monoclonal Antibody Production (e.g., Chinese Hamster Ovary cell cultures)
L-Tyrosine is a crucial component in the production of monoclonal antibodies (mAbs) using Chinese hamster ovary (CHO) cell cultures. researchgate.netsigmaaldrich.comnih.gov Maintaining adequate levels of tyrosine is essential for sustaining specific productivity and preventing sequence variants in the antibodies. nih.gov
Fed-batch cultures are commonly employed for large-scale production of recombinant proteins in CHO cells. researchgate.net In these systems, nutrient depletion can become a limiting factor. Studies have demonstrated that a scarcity of tyrosine leads to a significant reduction in both viable cell density and the specific antibody production rate, ultimately resulting in a sharply reduced titer. nih.govnih.gov This is potentially due to impaired translation efficiency caused by substrate limitation. nih.gov Conversely, supplementing fed-batch cultures with high concentrations of tyrosine has been shown to increase the production of mAbs. researchgate.net
The disodium salt of L-Tyrosine is particularly useful in these applications due to its high solubility, ensuring a consistent and high concentration of dissolved L-Tyrosine is available to the cells. lohmann-minerals.com
Studies on Neurotransmitter Synthesis in Neuronal Cell Lines
L-Tyrosine is a direct precursor for the synthesis of key catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). caissonlabs.comnih.gov In neuronal cell cultures, L-Tyrosine disodium dihydrate is added to the culture medium to support the synthesis and function of these neurotransmitters. caissonlabs.com The enzyme tyrosine hydroxylase catalyzes the rate-limiting step in this pathway, converting tyrosine to L-DOPA. nih.gov
The availability of L-Tyrosine can directly influence the rate of catecholamine synthesis. This makes L-Tyrosine supplementation in neuronal cell line studies a valuable tool for investigating the mechanisms of neurotransmitter production and regulation.
Investigation of Cell Cycle Control and Pigmentation in Melanoma Cells
L-Tyrosine plays a significant role in melanogenesis, the process of melanin (B1238610) production, and can influence the cell cycle in melanoma cells. mdpi.comfrontiersin.org Studies using mouse B16F1 melanoma cells have shown that exposure to L-Tyrosine can induce changes in pigmentation and decrease cell proliferation. mdpi.com
Specifically, treatment with L-Tyrosine led to an arrest in the S phase of the cell cycle and a notable increase in population doubling time, from approximately 19.6 hours to 48.67 hours. mdpi.com This suggests that L-Tyrosine can modulate cell cycle control. mdpi.com Furthermore, L-Tyrosine exposure is associated with hyperpigmentation in melanoma cells. mdpi.com Research has also indicated that L-Tyrosine can induce tyrosinase, a key enzyme in melanin synthesis, at a post-transcriptional level in human melanoma cells. nih.gov
Interactive Data Table: Effect of L-Tyrosine on B16F1 Melanoma Cells
| Parameter | Control | L-Tyrosine Treated | Reference |
| Population Doubling Time | 19.6 ± 3.94 h | 48.67 ± 6.25 h | mdpi.com |
| Cells in S Phase | 24.4 ± 0.7% | 15.8 ± 3.6% | mdpi.com |
Animal Models for Investigating Tyrosine Metabolism and Function
Animal models are indispensable for understanding the systemic effects of L-Tyrosine on complex physiological processes.
Mouse Models for Neuroendocrine and Stress Studies
Mouse models have been instrumental in demonstrating the therapeutic effects of L-Tyrosine supplementation in the context of chronic stress. nih.govnih.gov In studies involving BALB/c mice subjected to chronic and unpredictable stress, L-Tyrosine supplementation was found to alleviate a range of behavioral and neurochemical deficits. nih.govnih.gov
Chronic stress in these models led to decreased spontaneous locomotor activity, prolonged escape latency in the Morris water maze test, and reduced levels of dopamine and norepinephrine in the pallium, hippocampus, and hypothalamus. nih.govnih.gov L-Tyrosine supplementation significantly suppressed these changes. nih.govnih.gov Furthermore, it was observed that L-Tyrosine increased the serum levels of total thyrotropin and total triiodothyronine, which were decreased by chronic stress. nih.govlktlabs.com These findings highlight the important role of the neuroendocrine network in the response to chronic stress and the potential of L-Tyrosine to modulate this network. nih.gov
Interactive Data Table: Effects of L-Tyrosine Supplementation in a Chronic Stress Mouse Model
| Parameter | Stressed Mice (Control) | Stressed Mice with L-Tyrosine | Reference |
| Spontaneous Locomotor Activity | Significantly decreased | Significantly increased | nih.gov |
| Morris Water Maze Escape Latency | Prolonged | Improved performance | nih.gov |
| Serum Total Thyrotropin (TT3) | Significantly decreased | Significantly increased | nih.gov |
| Serum Total Triiodothyronine (TT4) | Significantly decreased | Significantly increased | nih.gov |
| Dopamine Levels (Pallium, Hippocampus) | Significantly decreased | Restored | nih.gov |
| Norepinephrine Levels (Pallium, Hypothalamus) | Significantly decreased | Restored | nih.gov |
Analytical and Spectroscopic Techniques in L-Tyrosine Research
The quantification of L-tyrosine and the activity of enzymes that metabolize it, such as tyrosinase, are crucial in biochemical and clinical research. Spectrophotometric and fluorometric assays are two common optical methods employed for this purpose. nih.gov
Spectrophotometric methods often rely on measuring the formation of a colored product. For instance, the activity of tyrosinase can be assayed by monitoring the formation of dopachrome (B613829) from an L-tyrosine substrate. mdpi.com Another approach involves using a nucleophilic reagent like 3-methyl-2-benzothiazolinone (MBTH) to react with the o-quinone product of the tyrosinase reaction, forming a colored adduct that can be measured. mdpi.com A simple and rapid spectrophotometric method for determining L-tyrosine in pharmaceutical formulations uses 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl), which reacts with L-tyrosine in an alkaline buffer to produce a colored product with maximum absorbance at 388 nm. researchgate.net
Fluorometric assays are generally more sensitive than spectrophotometric ones. mdpi.com These methods can measure the disappearance of the L-tyrosine substrate or the formation of a fluorescent product. nih.govmdpi.com An enzyme cascade-triggered reaction has been developed for the detection of tyrosine, where tyrosinase converts tyrosine to L-DOPA, and a subsequent enzyme, DOPA-dioxygenase, catalyzes the cleavage of L-DOPA into betalamic acid, a yellow pigment. rsc.orgrsc.org This product can be measured colorimetrically, or it can react with primary amines to form red fluorometric betaxanthins, allowing for fluorometric detection. rsc.org This dual-readout assay offers a linear response for tyrosine concentrations from 5 to 100 μM with a detection limit of 2.74 μM. rsc.orgrsc.org
While fluorometric methods offer higher sensitivity, they may have limitations, such as potential interference at high substrate concentrations. mdpi.com In contrast, spectrophotometric methods that measure product formation are often less susceptible to interference from the substrate. mdpi.com The choice of assay depends on the specific requirements of the study, including sensitivity needs and the complexity of the biological matrix. nih.gov
Nanoparticles provide innovative platforms for studying biomolecular interactions and for developing new analytical tools. In L-tyrosine research, nanoparticles have been utilized both as analytical probes and as delivery vehicles.
Citrate-coated gold-core silver-shell (Au@Ag) nanoparticles have been developed as an analytical tool to investigate the role of L-tyrosine as a precursor to the neurotransmitter dopamine. rsc.orgrsc.org The interaction between dopamine and the Au@Ag nanoparticles can be monitored using spectroscopic techniques. This system was used to demonstrate that an increase in L-tyrosine concentration leads to an enhancement in dopamine levels, supporting the hypothesis that dietary tyrosine can influence dopamine production. rsc.org The detection limit for tyrosine using this nanoparticle-based system was found to be 1.64 mM. rsc.org
In a different application, nanoparticles formulated from L-tyrosine itself, specifically L-tyrosine polyphosphate (LTP), have been developed for therapeutic purposes. nih.govacs.orgresearchgate.net To enhance their utility in cancer therapy, these LTP nanoparticles have been decorated with folic acid, a targeting moiety that binds to folate receptors often overexpressed on cancer cells. nih.govacs.orgresearchgate.net Studies using these targeted nanoparticles under simulated physiological flow conditions showed a tenfold greater attachment to a cervical cancer cell line (HeLa) compared to non-cancerous cells or non-targeted nanoparticles. nih.govacs.orgresearchgate.net The interaction was strong enough to withstand physiological shear stresses and was inhibited by free folic acid, confirming a receptor-ligand binding mechanism. nih.govacs.org This research demonstrates the use of nanoparticles to study and exploit specific cellular interactions for targeted drug delivery.
Table 2: Nanoparticle Applications in L-Tyrosine Research
| Nanoparticle Type | Application | Key Findings | Reference(s) |
| Gold-core Silver-shell (Au@Ag) | Analytical tool for studying L-tyrosine's effect on dopamine levels. | The nanoparticle-dopamine interaction can be used to quantify changes in dopamine resulting from L-tyrosine supplementation. | rsc.orgrsc.org |
| L-Tyrosine Polyphosphate (LTP) decorated with Folic Acid | Targeted drug delivery vehicle. | Showed a 10-fold greater attachment to HeLa cancer cells compared to controls; interaction is based on receptor-ligand binding. | nih.govacs.orgresearchgate.net |
Gene Delivery and Genetic Engineering Approaches
The development of safe and efficient non-viral vectors for gene therapy is a significant goal in biotechnology. L-tyrosine polyphosphate (LTP), a biodegradable polymer that breaks down into non-toxic endogenous products like L-tyrosine and phosphates, has been used to formulate nanoparticles for gene delivery. nih.govacs.org These LTP nanoparticles represent a promising alternative to viral vectors, which can elicit immune responses. acs.orgnih.gov
LTP nanoparticles are typically prepared using a water-in-oil emulsion technique and have a spherical morphology with diameters ranging from 100 to 700 nm, a size suitable for cellular uptake via endocytosis. nih.govresearchgate.net To enhance their function as gene vectors, plasmid DNA (pDNA) is first complexed with linear polyethyleneimine (LPEI), which protects the DNA from degradation and facilitates escape from endosomes. acs.org This complex is then encapsulated within the LTP nanoparticle. acs.org The surface of the nanoparticles is often decorated with polyethylene (B3416737) glycol (PEG) to help evade the immune system, mimicking a key feature of some viruses. nih.govresearchgate.net
In vitro studies have demonstrated that LTP-pDNA nanospheres can provide sustained transfection in human dermal fibroblasts for up to 11 days. acs.orgresearchgate.net The degradation rate of the LTP polymer, which occurs over approximately seven days, is well-suited for the intracellular delivery of genetic material. nih.govacs.org
The in vivo efficacy of these nanoparticles has been evaluated in rodent models. nih.govacs.org Following injection into rodent uterine tissue, LTP-pDNA nanoparticles successfully transfected cells, as confirmed by X-gal staining and immunohistochemistry after a nine-day period. nih.govacs.org Crucially, these studies also examined the immunogenicity of the LTP nanoparticles in a mouse model and found no significant activation of the innate immune system. nih.gov These findings provide the first in vivo evidence for the potential of these amino acid-based, controlled-release nanoparticles as a non-viral vector for gene therapy applications. nih.govnih.gov
Directed Genetic Manipulation for Pathway Optimization
Directed genetic manipulation is a cornerstone of modern metabolic engineering, enabling the rational redesign of microbial biosynthetic pathways to enhance the production of target compounds like L-tyrosine. This approach involves precise, knowledge-based modifications to the organism's genome to overcome native regulatory hurdles, eliminate metabolic bottlenecks, and channel carbon flux preferentially towards L-tyrosine synthesis. Key strategies include alleviating feedback inhibition, deregulating transcriptional controls, blocking competing pathways, and enhancing the supply of essential precursors. Advanced tools, particularly CRISPR/Cas9-based systems, have revolutionized the speed and precision with which these genetic alterations can be implemented in host organisms such as Escherichia coli and Saccharomyces cerevisiae. tandfonline.comnih.govaalto.fi
A primary challenge in L-tyrosine overproduction is the strict feedback inhibition exerted by the final product on key enzymes in its own synthesis pathway. asm.org The first committed step, the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which is encoded by genes like aroG. asm.org Another critical control point is the conversion of chorismate to prephenate, catalyzed by chorismate mutase, and the subsequent conversion of prephenate to 4-hydroxyphenylpyruvate, catalyzed by prephenate dehydrogenase. In E. coli, these two activities are performed by the bifunctional enzyme TyrA. tandfonline.com Both AroG and TyrA are strongly inhibited by L-tyrosine. tandfonline.com To circumvent this, researchers introduce mutations into the aroG and tyrA genes to create feedback-resistant (fbr) versions of the enzymes, denoted as aroGfbr and tyrAfbr. tandfonline.comnih.gov Overexpression of these mutated genes allows the pathway to remain active even in the presence of high L-tyrosine concentrations. nih.gov
To further direct metabolic resources, competing pathways that draw from the same pool of precursors are blocked. The shikimate pathway produces chorismate, which is a common branch-point for the synthesis of all three aromatic amino acids: L-tyrosine, L-phenylalanine, and L-tryptophan. nih.gov By knocking out key genes in the competing pathways, such as pheA (for L-phenylalanine synthesis) and trpE (for L-tryptophan synthesis), more chorismate is made available for conversion into L-tyrosine. nih.govfrontiersin.org This targeted elimination of metabolic sinks is a critical step in optimizing the carbon flux. For instance, a combined knockout of tyrR, pheA, and trpE in a strain already expressing feedback-resistant enzymes resulted in a notable increase in L-tyrosine production in shake flask experiments. nih.gov
Systematic analysis using proteomics and metabolite profiling helps identify and relieve further bottlenecks in the engineered pathway. asm.orgnih.gov For example, research revealed that the enzyme quinate/shikimate dehydrogenase (YdiB) could cause the accumulation of unwanted intermediates. asm.org Replacing the ydiB gene with its paralog aroE resolved this issue. asm.org Similarly, low expression of dehydroquinate synthase (AroB) was identified as a bottleneck and was alleviated by optimizing the gene's codons to improve translation efficiency. asm.orgnih.gov These iterative cycles of testing and targeted genetic modification are essential for refining the pathway and pushing production titers higher.
The table below summarizes various genetic manipulation strategies and their reported impact on L-tyrosine production in engineered E. coli.
| Gene Target(s) | Genetic Manipulation | Rationale | Host Strain Context | Reported L-Tyrosine Titer | Reference |
|---|---|---|---|---|---|
| aroG, tyrA | Overexpression of feedback-resistant mutants (aroGfbr, tyrAfbr) | Alleviate feedback inhibition by L-tyrosine. | E. coli K-12 | Initial increase in production, forming a base for further modifications. | nih.govnih.gov |
| tyrR | Gene knockout (ΔtyrR) | Relieve transcriptional repression of multiple pathway genes. | E. coli W3110 with aroGfbr upregulation. | 50.2 g/L | tandfonline.com |
| pheA, trpE | Gene knockout (ΔpheA, ΔtrpE) | Block competing pathways for phenylalanine and tryptophan synthesis. | E. coli with aroGfbr and tyrAfbr. | 3.76 g/L (shake flask) | nih.gov |
| ydiB, aroB, aroK | Gene replacement (ydiB→aroE), codon optimization (aroB), isozyme replacement (aroK→aroL) | Relieve specific enzymatic bottlenecks identified via metabolomics. | E. coli MG1655 | >2 g/L | asm.orgnih.gov |
| Multiple targets (aroG, tyrA, tktA, ppsA, tyrR, pheA, trpE, yddG, aroP, tyrP, etc.) | Synergistic manipulation including overexpression, knockouts, and transporter engineering. | Comprehensive pathway optimization targeting precursors, competition, and product export. | E. coli MG1655 | 92.5 g/L | nih.govfrontiersin.org |
The table below provides a reference for the key genes and enzymes frequently targeted in the genetic engineering of the L-tyrosine synthesis pathway.
| Gene | Enzyme | Role in L-Tyrosine Pathway |
|---|---|---|
| aroG / aroF | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | Catalyzes the first committed step of the shikimate pathway; subject to feedback inhibition. |
| tyrA | Chorismate mutase / Prephenate dehydrogenase | Bifunctional enzyme that converts chorismate to 4-hydroxyphenylpyruvate; subject to feedback inhibition. |
| tyrR | Tyrosine repressor protein | A global transcriptional regulator that represses genes in the aromatic amino acid pathway. |
| pheA | Chorismate mutase / Prephenate dehydratase | Key enzyme in the competing pathway for L-phenylalanine synthesis. |
| trpE | Anthranilate synthase | Key enzyme in the competing pathway for L-tryptophan synthesis. |
| tktA | Transketolase | Involved in the pentose (B10789219) phosphate (B84403) pathway; increases the supply of precursor erythrose-4-phosphate (E4P). |
| ppsA | Phosphoenolpyruvate (PEP) synthetase | Increases the supply of precursor phosphoenolpyruvate (PEP). |
| yddG / aroP / tyrP | Amino acid transporters | Mediate the export (YddG) or import (AroP, TyrP) of aromatic amino acids across the cell membrane. |
Biotechnological Production and Industrial Research Applications of L Tyrosine
Metabolic Engineering for Enhanced L-Tyrosine Biosynthesis
Metabolic engineering has been pivotal in developing microbial strains, particularly Escherichia coli, for the overproduction of L-Tyrosine. The core of these strategies involves overcoming the complex and tightly regulated native biosynthetic pathways to channel metabolic flux towards the desired product. uq.edu.au A key challenge is that L-Tyrosine biosynthesis is naturally controlled to produce only the amounts needed for cell growth, making the overproduction for industrial purposes a significant hurdle. asm.org
Rational engineering approaches, guided by targeted proteomics and metabolite profiling, have successfully identified and addressed bottlenecks within the production pathway. asm.org These strategies include modifying plasmid copy numbers, promoter strengths, and gene codon usage to optimize the expression of pathway enzymes. asm.org For instance, a study reported achieving an L-Tyrosine titer of over 2 g/liter , representing 80% of the theoretical yield from glucose, by systematically optimizing the biosynthetic pathway in E. coli. asm.org Another engineered E. coli strain, with modifications to overcome feedback inhibition and enhance precursor supply, produced 43.14 g/L of L-Tyrosine in a fed-batch fermentation process. uq.edu.au
The biosynthesis of L-Tyrosine begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are central metabolites in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. nih.gov Seven enzymatic reactions follow to produce chorismate, the common precursor for all three aromatic amino acids: L-Tyrosine, L-phenylalanine, and L-tryptophan. nih.govfrontiersin.org Therefore, a primary strategy for enhancing L-Tyrosine production is to increase the intracellular availability of PEP and E4P and to direct the carbon flow efficiently through this common aromatic pathway. frontiersin.orgresearchgate.net
Several genetic modifications have proven effective in achieving this:
Deactivation of the Phosphotransferase System (PTS): The PTS is the primary mechanism for glucose uptake in E. coli, and it consumes one molecule of PEP for each molecule of glucose transported and phosphorylated. nih.gov By knocking out the genes of the PTS operon, PEP is conserved and becomes more available for the shikimate pathway, leading to increased L-Tyrosine synthesis. nih.gov
Overexpression of Key Enzymes: Increasing the expression of enzymes that pull carbon into the pathway is a common tactic. Overexpressing transketolase (encoded by tktA) and a feedback-inhibition-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) (encoded by aroGfbr) enhances the supply of E4P and funnels both precursors into the shikimate pathway, respectively. frontiersin.org
Modular Engineering: Assembling the biosynthetic genes into modules on plasmids allows for controlled expression and optimization. asm.org One study divided the pathway into two modules: one for converting E4P and PEP to shikimate and another for converting shikimate to L-Tyrosine, which facilitated the identification and resolution of bottlenecks. asm.org
| Strategy | Target Gene(s) | Organism | Objective | Reference |
|---|---|---|---|---|
| Deactivation of Phosphotransferase System | ptsH, ptsI, crr | E. coli | Increase phosphoenolpyruvate (PEP) availability for the shikimate pathway. | nih.govfrontiersin.org |
| Overexpression of DAHPS | aroGfbr | E. coli | Increase carbon flux into the common aromatic amino acid pathway by using a feedback-resistant enzyme. | nih.govfrontiersin.org |
| Overexpression of Transketolase | tktA | E. coli | Enhance the supply of erythrose-4-phosphate (E4P). | frontiersin.org |
| Overexpression of Shikimate Kinase | aroL | E. coli | Improve conversion of shikimate towards chorismate, alleviating intermediate accumulation. | asm.org |
A major regulatory hurdle in the overproduction of L-Tyrosine is the feedback inhibition exerted by the final product on key enzymes in its own biosynthetic pathway. nih.gov In E. coli, L-Tyrosine inhibits three crucial enzymes: the DAHPS isozyme AroF, 3-dehydroquinate (B1236863) synthase, and the bifunctional enzyme chorismate mutase-prephenate dehydrogenase (CM-TyrA). nih.govasm.org The CM-TyrA enzyme, in particular, is a critical control point, catalyzing the conversion of chorismate to prephenate and then to 4-hydroxyphenylpyruvate (HPP). nih.govasm.org
To bypass this native regulation, researchers have focused on generating and utilizing enzymes that are insensitive to L-Tyrosine concentration. nih.govau.dk Strategies include:
Error-Prone PCR and Mutant Selection: Random mutagenesis techniques like error-prone PCR have been used to generate libraries of mutant tyrA genes. These mutants are then selected for their ability to grow in the presence of toxic tyrosine analogs (like m-fluoro-D,L-tyrosine), which allows for the isolation of feedback-resistant (fbr) enzyme variants. asm.org Characterization of these TyrAfbr proteins has shown that while their prephenate dehydrogenase (PDH) activity is not inhibited by tyrosine, their chorismate mutase (CM) activity may still show some sensitivity. asm.org
Heterologous Expression of Insensitive Enzymes: A highly successful approach involves replacing the native, sensitive E. coli enzymes with feedback-insensitive counterparts from other organisms. nih.gov For example, the cyclohexadienyl dehydrogenase (TyrC) from Zymomonas mobilis is not inhibited by L-Tyrosine. nih.govau.dk Expressing tyrC in E. coli can dramatically increase the carbon flow towards L-Tyrosine. nih.govau.dk One study found that expressing TyrC increased the yield of L-Tyrosine from glucose by 6.8-fold compared to strains relying on the native enzyme. nih.govau.dk
Domain Separation: The native E. coli enzyme CM-TyrA is bifunctional. It has been shown that expressing only the chorismate mutase domain (PheACM) results in a catalytically active enzyme that is also insensitive to feedback inhibition. nih.govresearchgate.net Combining the expression of this insensitive CM domain with the insensitive TyrC dehydrogenase from Z. mobilis created a strain that produced 3 g/liter of L-Tyrosine, a 46% increase over a strain expressing only TyrC. nih.govau.dk
| Enzyme/Domain | Source Organism | Strategy | Key Finding | Reference |
|---|---|---|---|---|
| Cyclohexadienyl dehydrogenase (TyrC) | Zymomonas mobilis | Heterologous expression | Not inhibited by L-Tyrosine; its expression in E. coli increased L-Tyrosine yield 6.8-fold. | nih.govau.dk |
| Chorismate mutase domain (PheACM) | Escherichia coli | Domain separation and expression | The isolated domain is catalytically active and weakly inhibited by L-Tyrosine. | nih.gov |
| Feedback-resistant TyrA (TyrAfbr) | Escherichia coli | Error-prone PCR and selection | Mutations at specific residues (e.g., Tyr263, 354-357) resulted in enzymes whose PDH activity was not inhibited by tyrosine. | asm.org |
| Arogenate dehydrogenase (TyrAa) | Corynebacterium glutamicum | Native enzyme utilization | Naturally insensitive to feedback inhibition by L-Tyrosine, contributing to high production titers in this organism. | nih.gov |
L-Tyrosine as a Precursor for Biotechnologically Produced High-Value Compounds
Beyond its direct applications, L-Tyrosine is a critical starting material for the biotechnological synthesis of numerous high-value chemicals. nih.govnih.gov Its aromatic structure makes it a key precursor for pharmaceuticals, biopolymers, pigments, and nutraceuticals. nih.gov Microbial platforms engineered for L-Tyrosine overproduction can be further modified to express downstream pathways, enabling the conversion of glucose or other simple feedstocks into complex target molecules.
L-3,4-dihydroxyphenylalanine (L-DOPA) is the primary medication used to treat Parkinson's disease, a neurodegenerative disorder characterized by dopamine (B1211576) deficiency. researchgate.netjst.go.jp Biotechnological routes to L-DOPA are attractive alternatives to chemical synthesis. researchgate.net
One prominent enzymatic method utilizes tyrosine phenol-lyase (Tpl), an enzyme that can catalyze the synthesis of L-DOPA from precursors. jst.go.jpnih.gov Another major route is the direct hydroxylation of L-Tyrosine. This can be achieved by introducing an enzyme with tyrosinase or hydroxylase activity into an L-Tyrosine-producing microbial host. researchgate.netscirp.org
Tyrosinase-based Conversion: Tyrosinases are copper-containing enzymes that catalyze the ortho-hydroxylation of monophenols like L-Tyrosine to form L-DOPA. scirp.orgnih.gov Heterologous expression of tyrosinase genes, such as one from Ralstonia solanacearum in Corynebacterium glutamicum, has enabled the conversion of L-Tyrosine to L-DOPA. researchgate.net In one study, this system achieved an L-DOPA titer of 0.26 g/L. researchgate.net
Hydroxylase-based Conversion: Expressing enzymes like p-hydroxyphenylacetate 3-hydroxylase in an E. coli strain already engineered to overproduce L-Tyrosine creates a pathway to synthesize L-DOPA directly from glucose. researchgate.net
Melanins are complex pigments with applications in cosmetics and biomaterials. nih.govfrontiersin.org These polymers can be produced microbially using L-Tyrosine as a precursor. frontiersin.orgmdpi.com The key enzyme in this process is tyrosinase, which converts L-Tyrosine into dopaquinone (B1195961). nih.gov This reactive intermediate then undergoes a series of non-enzymatic polymerization steps to form eumelanin (B1172464), a common type of black or brown melanin (B1238610). nih.govmdpi.com
This biological link between L-Tyrosine and melanin has been cleverly exploited as a high-throughput screening tool. nih.gov By expressing a tyrosinase gene in a library of mutant E. coli strains, researchers can visually identify the colonies that produce the most L-Tyrosine by the intensity of the black melanin pigment they secrete. nih.gov This method has proven effective for screening large combinatorial libraries to find superior L-Tyrosine-producing strains. nih.gov Microbial production of melanin from L-Tyrosine has been demonstrated in various organisms, including Streptomyces glaucescens and engineered E. coli. mdpi.comnih.gov For example, Pseudomonas otitidis produced 4.07 g/l of melanin when supplied with 1.5 g/l of L-Tyrosine. biotechnologia-journal.org
Phenylpropanoids and flavonoids are a vast class of plant secondary metabolites with diverse applications as pharmaceuticals, nutraceuticals, and flavorings. frontiersin.orgmlsu.ac.in The biosynthesis of these compounds starts from the aromatic amino acids L-phenylalanine and, in some cases, L-Tyrosine. frontiersin.orgresearchgate.net L-Tyrosine can be converted to p-coumaric acid, a central intermediate in the phenylpropanoid pathway, by the enzyme tyrosine ammonia (B1221849) lyase (TAL). nih.gov This p-coumaric acid is then activated to p-coumaroyl-CoA, which serves as the precursor for a wide array of compounds, including stilbenes, coumarins, and flavonoids like naringenin. researchgate.netnih.gov
Biocatalytic Approaches for L-Tyrosine Synthesis
The industrial production of L-tyrosine has increasingly shifted towards enzymatic synthesis, a method lauded for its efficiency and specificity. acs.org This biocatalytic approach offers a significant advantage over traditional chemical synthesis, which often involves multiple steps and results in racemic mixtures that necessitate complex resolution processes. acs.orgacs.org
A prominent biocatalytic route for L-tyrosine synthesis involves the direct conversion from phenol (B47542), pyruvate (B1213749), and ammonia. nih.govfujifilm.com This reaction is efficiently catalyzed by the enzyme tyrosine phenol lyase. The process is typically conducted in a slightly alkaline aqueous medium, which favors the synthetic direction of the reversible reaction. researchgate.net High concentrations of the substrates—phenol, pyruvate, and ammonia—drive the equilibrium towards the formation of L-tyrosine. researchgate.net
Research has demonstrated the feasibility of this conversion in high-yield production systems. For instance, a fed-batch bioreactor system has been developed to continuously feed the substrates into the reaction mixture, achieving a high space-time yield of L-tyrosine. jmb.or.kr In one such system, two separate substrate solutions, one containing phenol and sodium pyruvate, and the other containing ammonium (B1175870) chloride and the cofactor pyridoxal-5'-phosphate, were continuously fed into a bioreactor. jmb.or.kr This strategy resulted in the production of 130 g/L of L-tyrosine within 30 hours, with a conversion yield of 94% based on the supplied phenol. jmb.or.kr
A one-pot, two-step biocascade has also been developed for the synthesis of L-tyrosine derivatives from substituted benzenes, pyruvate, and ammonia. acs.orgacs.org This innovative approach combines the activity of a monooxygenase (P450 BM3) and tyrosine phenol lyase. acs.org The monooxygenase first catalyzes the regioselective hydroxylation of the arene to produce the corresponding phenol, which then undergoes a C-C coupling and asymmetric amination with pyruvate and ammonia, catalyzed by tyrosine phenol lyase, to yield the L-tyrosine derivative. acs.orgacs.org This method has successfully produced various L-tyrosine derivatives with excellent enantiomeric excess (>97% ee). acs.orgresearchgate.net
Table 1: Biocatalytic Synthesis of L-Tyrosine
| Parameter | Value/Description | Reference |
| Substrates | Phenol, Pyruvate, Ammonia | nih.govfujifilm.com |
| Enzyme | Tyrosine Phenol Lyase (TPL) | researchgate.net |
| Reaction Condition | Slightly alkaline medium | researchgate.net |
| Production System | Fed-batch bioreactor | jmb.or.kr |
| L-Tyrosine Yield | 130 g/L in 30 hours | jmb.or.kr |
| Conversion Yield | 94% (based on phenol) | jmb.or.kr |
| One-Pot System | P450 Monooxygenase & TPL | acs.orgacs.org |
| Enantiomeric Excess | >97% ee | acs.orgresearchgate.net |
Tyrosine phenol lyase (TPL), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, is central to the biocatalytic synthesis of L-tyrosine and its derivatives. researchgate.netnih.govnih.gov It catalyzes the reversible β-elimination of L-tyrosine to phenol, pyruvate, and ammonia. nih.govnih.gov By manipulating reaction conditions, such as maintaining high substrate concentrations, the equilibrium can be shifted to favor the synthesis of L-tyrosine. researchgate.net
The catalytic mechanism of TPL involves several steps, including the formation of an external aldimine with the substrate, followed by the abstraction of the Cα proton to form a quinonoid intermediate. nih.govirb.hr This key intermediate is stabilized by a network of interactions within the enzyme's active site. nih.gov The binding of the substrate induces a conformational change in the enzyme, from an open to a closed state, which protects the intermediate from the solvent and positions catalytic residues for the subsequent reaction steps. nih.gov
TPL exhibits broad substrate specificity, enabling it to catalyze the synthesis of not only L-tyrosine but also various L-tyrosine derivatives. acs.orgresearchgate.netjst.go.jp This versatility has been exploited for the production of compounds like L-DOPA, a crucial drug for treating Parkinson's disease, by using pyrocatechol (B87986) instead of phenol as a substrate. irb.hrjst.go.jp The enzyme's ability to perform C-C bond formation with high stereoselectivity makes it a valuable tool in industrial biotechnology. acs.orgmoleculardepot.com
L-Tyrosine Derivatives in Research and Development
L-tyrosine and its derivatives are of significant interest in research and development, particularly in the fields of biochemistry and cell culture. The modification of L-tyrosine can enhance its properties, such as solubility, making it more suitable for specific applications.
Phospho-L-tyrosine is a critical molecule in the study of cellular signaling pathways, as protein tyrosine phosphorylation is a key mechanism in regulating processes like cell growth, mitogenesis, and apoptosis. chemimpex.comrsc.org The disodium (B8443419) salt of phospho-L-tyrosine is a stable and soluble form of this important phosphoamino acid. biosynth.combiosynth.com
The synthesis of phospho-L-tyrosine can be achieved through various chemical methods, including phosphorylation with phosphorohalidates or the use of phosphoramidites. rsc.org Phospho-L-tyrosine disodium salt is utilized as a versatile building block in the synthesis of more complex molecules and as a reagent in biochemical assays. biosynth.combiosynth.comcymitquimica.com It serves as a mimic of naturally phosphorylated tyrosine residues, enabling researchers to investigate the function and regulation of proteins involved in signal transduction, such as receptor tyrosine kinases. chemimpex.com Its use is particularly prominent in cancer research and the development of targeted therapies. chemimpex.com
Table 2: Properties and Applications of Phospho-L-Tyrosine Disodium Salt
| Property/Application | Description | Reference |
| Chemical Formula | C₉H₁₀NNa₂O₆P | biosynth.combiosynth.com |
| Molecular Weight | 305.13 g/mol | biosynth.combiosynth.com |
| Primary Use | Biochemical research, drug development | chemimpex.com |
| Mechanism of Action | Mimics natural protein phosphorylation | chemimpex.com |
| Research Areas | Cellular signaling, cancer biology, neuroscience | chemimpex.com |
| Synthetic Utility | Building block for complex compounds | biosynth.combiosynth.comcymitquimica.com |
A significant limitation of L-tyrosine in certain research applications, such as cell culture media, is its low solubility in aqueous solutions at neutral pH. google.comevonik.com To overcome this, various water-soluble derivatives of L-tyrosine have been developed. These derivatives typically exhibit improved solubility while retaining the essential biochemical properties of the parent amino acid.
One approach to enhance solubility is the creation of dipeptides, such as L-glycyl-L-tyrosine (Gly-Tyr) and L-alanyl-L-tyrosine (Ala-Tyr). evonik.comsci-hub.se For instance, Gly-Tyr has a significantly higher aqueous solubility (30.0 g/L) compared to L-tyrosine (0.4 g/L). sci-hub.se These dipeptides can be efficiently metabolized by cells, releasing L-tyrosine for protein synthesis. evonik.com
Another strategy involves the enzymatic condensation of an acid with an L-tyrosine ester. google.com For example, derivatives can be formed with L-malyl, L-lactyl, L-glutamyl, or L-aspartyl groups. google.com N-Acetyl-L-tyrosine ethyl ester (ATEE) is another derivative with enhanced solubility in water and organic solvents, which also finds use in biochemical assays as a substrate for enzymes like chymotrypsin. cymitquimica.comchemicalbook.comnih.gov
The development of highly soluble derivatives like phospho-L-tyrosine disodium salt is also crucial for formulating concentrated, neutral pH feed solutions for industrial cell culture processes, eliminating the need for separate alkaline feeds that can complicate manufacturing. merckmillipore.com
Theoretical and Computational Models in L Tyrosine Research
In Silico Pathway Analysis and Metabolic Flux Modeling
In silico pathway analysis and metabolic flux modeling are computational techniques used to simulate and analyze metabolic networks. These methods allow researchers to predict how genetic or environmental changes will affect the production of specific metabolites, such as L-tyrosine.
One of the primary applications of these models is in the metabolic engineering of microorganisms like Escherichia coli for the overproduction of L-tyrosine and its derivatives. researchgate.netuminho.pt L-tyrosine is a precursor for a wide array of valuable secondary metabolites, including flavonoids, curcuminoids, and the pharmaceutical agent L-DOPA, used in the treatment of Parkinson's disease. uminho.pt To enhance the yield of L-tyrosine, researchers employ computational tools to identify key enzymes and regulatory pathways that can be targeted for modification. uminho.ptnih.gov
Stoichiometric models, which describe the quantitative relationships between reactants and products in metabolic reactions, are often the starting point for this analysis. However, these models alone cannot capture the dynamic aspects of metabolism, such as enzyme saturation and regulation. uminho.pt Kinetic models, which incorporate reaction rates and metabolite concentrations, provide a more detailed and accurate representation of metabolic behavior. uminho.pt By developing kinetic models of the central carbon metabolism in E. coli, researchers can simulate the insertion of the L-tyrosine biosynthesis pathway and test various gene knockout and overexpression strategies to optimize production. uminho.pt
Metabolic flux analysis (MFA) is a key component of this modeling approach. MFA quantifies the rates of metabolic reactions within a cell, providing a snapshot of the flow of metabolites through the network. embopress.orgmdpi.com By combining proteomic and fluxomic data, researchers can establish correlations between enzyme expression levels and metabolic fluxes. embopress.org Studies have shown that changes in the expression of enzymes within a pathway are often better predictors of flux changes than the analysis of individual enzymes alone. embopress.org This pathway-level coordination is a crucial consideration in the design of efficient microbial cell factories. researchgate.netembopress.org
For example, to increase the production of L-tyrosine, models may suggest strategies such as:
Overexpressing key enzymes in the shikimate pathway, which is the central route for aromatic amino acid biosynthesis. researchgate.netbiorxiv.org
Deleting genes for competing pathways to channel more carbon flux towards L-tyrosine. researchgate.net
Introducing feedback-resistant enzyme variants to overcome natural regulatory mechanisms that limit production. nih.gov
These in silico predictions can then be validated experimentally, guiding the rational design of microbial strains with enhanced L-tyrosine production capabilities. researchgate.net
Molecular Dynamics Simulations of Tyrosine Residue Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed insights into the dynamic behavior of proteins and their interactions with other molecules, including the interactions of tyrosine residues.
In the context of L-tyrosine, MD simulations are employed to understand a variety of phenomena, from the stability of protein structures to the mechanisms of protein-protein interactions. For instance, MD simulations have been used to investigate the role of tyrosine residues in the function of tyrosine kinases, a family of enzymes that play critical roles in cellular signaling. acs.orgpnas.org These simulations can reveal how the phosphorylation of a tyrosine residue alters the conformational dynamics of a protein, leading to changes in its activity. oncotarget.com
One area of significant research is the study of protein-protein interactions mediated by tyrosine residues. MD simulations can be used to calculate the binding free energy between two proteins, providing a quantitative measure of their interaction strength. mdpi.com By comparing the binding energies of wild-type proteins with those of mutants where a key tyrosine residue has been replaced, researchers can elucidate the specific contributions of that residue to the interaction. mdpi.com For example, a study on the interaction between an ankyrin repeat protein (DARPin) and the HIV-1 capsid protein showed that mutating a single tyrosine residue to alanine (B10760859) dramatically reduced the binding affinity, a finding that was supported by both MD simulations and experimental data. mdpi.com
Furthermore, MD simulations can provide insights into the detailed molecular interactions that stabilize the binding of a ligand, such as a tyrosine-containing peptide, to a protein. nih.gov These simulations can identify key hydrogen bonds and hydrophobic interactions that are crucial for substrate recognition and binding. nih.govscispace.com
Computational Approaches for Enzyme-Substrate Binding Studies
Understanding the interactions between enzymes and their substrates is fundamental to biochemistry. Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are invaluable tools for studying these interactions at an atomic level. nih.govmdpi.com These approaches are widely used to predict how a substrate, such as L-tyrosine or a tyrosine-containing peptide, binds to the active site of an enzyme and to elucidate the factors that determine substrate specificity and catalytic efficiency. mdpi.comnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. mdpi.comnih.gov This method is often used as a starting point to generate plausible binding poses of a substrate in an enzyme's active site. nih.gov For example, in a study of a tyrosine decarboxylase, molecular docking was used to predict the binding modes of tyrosine, dopa, and tryptophan, revealing that tryptophan had the highest binding affinity. nih.gov
Following docking, MD simulations can be used to refine the binding poses and to study the dynamic behavior of the enzyme-substrate complex. nih.govscispace.com These simulations can reveal how the substrate and enzyme adapt to each other upon binding and can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govscispace.com For instance, MD simulations of tyrosine aminotransferase (TAT) complexed with tyrosine revealed that the substrate is stabilized by hydrogen bonding to a nearby arginine residue and by hydrophobic interactions. scispace.com
These computational approaches are also instrumental in enzyme engineering, where the goal is to alter the substrate specificity or enhance the catalytic activity of an enzyme. mdpi.complos.org By creating in silico mutations of active site residues and then performing docking and MD simulations with different substrates, researchers can predict which mutations are likely to achieve the desired outcome. mdpi.complos.org A study on redesigning a low molecular weight protein tyrosine phosphatase (LMW-PTP) successfully used a combination of computational and structure-based design to engineer new activity towards phosphoinositide substrates. plos.org The computational models guided the selection of mutations that enlarged the active site to accommodate the new, bulkier substrates. plos.org
The combination of these computational methods provides a powerful workflow for investigating enzyme-substrate interactions:
Molecular Docking: To generate initial binding poses of the substrate in the enzyme's active site. mdpi.com
Molecular Dynamics Simulations: To refine the binding poses, assess the stability of the complex, and analyze the detailed molecular interactions. nih.gov
Binding Free Energy Calculations: To quantify the strength of the enzyme-substrate interaction. mdpi.com
This integrated approach not only provides fundamental insights into enzyme function but also serves as a practical guide for the rational design of novel biocatalysts. mdpi.com
Predictive Models for Tyrosine's Role in Complex Biochemical Networks
The biological functions of L-tyrosine extend far beyond its role as a simple building block of proteins. It is a crucial node in complex biochemical networks, serving as a precursor for neurotransmitters, hormones, and a vast array of secondary metabolites. lktlabs.commpbio.com Understanding the intricate interplay of tyrosine within these networks requires sophisticated computational and data-driven modeling approaches.
Predictive models are being developed to unravel the complex relationships between the phosphorylation state of specific tyrosine residues on proteins and downstream cellular responses. life-science-alliance.org The epidermal growth factor receptor (EGFR), for example, has multiple tyrosine phosphorylation sites on its C-terminal tail, and the specific pattern of phosphorylation can dictate different cellular outcomes, such as proliferation or migration. life-science-alliance.org By using data-driven modeling with information from isogenic cell lines expressing mutations at these phosphorylation sites, researchers can build models that link specific signaling network nodes to distinct cellular responses. life-science-alliance.org These models have revealed the remarkable resilience of the EGFR network and have also identified new nodes not previously associated with EGFR signaling. life-science-alliance.org
Quantitative structure-based models have also been developed to predict the likelihood of tyrosine nitration, a post-translational modification that can alter protein function and is associated with oxidative stress. researchgate.net These models use 3D structural features of proteins to identify factors that either promote or hinder nitration at specific tyrosine residues. researchgate.net For instance, the models have shown that the presence of nearby acidic or basic residues that can form hydrogen bond bridges with the suspected nitrating species plays a significant role in promoting nitration. researchgate.net
Furthermore, artificial neural networks (ANNs) have been employed to predict the specificity of interactions between tyrosine-based sorting signals (YXXØ motifs) in transmembrane proteins and the µ-subunits of adaptor protein (AP) complexes. nih.gov These interactions are critical for the correct sorting of proteins to various intracellular compartments. nih.gov The complexity of these interactions, where the identity of the 'X' residues can have cooperative or inhibitory effects, makes a priori prediction difficult. nih.gov ANNs, trained on large datasets of known interactions, have achieved high accuracy in predicting which tyrosine signals will bind to which AP complexes, providing a powerful tool for cell biologists. nih.gov
These predictive models, which integrate diverse data types and employ sophisticated algorithms, are essential for moving from a reductionist view of individual components to a systems-level understanding of how tyrosine and its modifications contribute to the regulation of complex biological processes.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing L-tyrosine (disodium) in experimental settings?
- Methodological Answer : Synthesis typically involves neutralization of L-tyrosine with sodium hydroxide under controlled pH (7.0–8.0) to form the disodium salt. Characterization employs techniques like UV-Vis spectroscopy (for monitoring tyrosine’s aromatic ring absorbance at ~275 nm) and fluorescence spectroscopy to study molecular interactions in aqueous or dimethyl sulfoxide (DMSO) solutions . For structural confirmation, X-ray crystallography or NMR is recommended. Experimental verification of purity might include HPLC with diode-array detection .
Q. How can researchers optimize enzymatic assays involving L-tyrosine (disodium) as a substrate?
- Methodological Answer : Use response surface methodology (RSM) or multiresponse optimization to determine optimal substrate/enzyme ratios. For example, tyrosinase activity assays require precise concentrations of L-tyrosine (e.g., 99.4 nmol/cm²) and enzyme (7.76 U/cm²) to achieve maximum reaction efficiency. Triplicate validation and comparison with predicted values (e.g., via Design Expert software) ensure reproducibility .
Q. What are the best practices for ensuring reproducibility in L-tyrosine (disodium)-based experiments?
- Methodological Answer : Follow guidelines such as:
- Documenting solvent preparation (e.g., DMSO/water ratios affecting molecular clustering ).
- Calibrating instruments (e.g., spectrophotometers) before each run.
- Adhering to protocols from primary literature and verifying results against published datasets .
Advanced Research Questions
Q. How do molecular interactions of L-tyrosine (disodium) in mixed solvents (e.g., DMSO/water) influence experimental outcomes?
- Methodological Answer : At low DMSO concentrations (≤20%), 1DMSO:1H₂O hetero-associates dominate, altering tyrosine’s solubility and fluorescence properties. At higher concentrations, mixed clusters form, which may stabilize or destabilize tyrosine complexes. Use fluorescence quenching experiments and electronic absorption spectroscopy to map these interactions .
Q. How should researchers address contradictory data on L-tyrosine (disodium)’s inhibitory effects in gas hydrate formation?
- Methodological Answer : Contradictions (e.g., L-tyrosine’s weak inhibition vs. enhanced effects in MEG solutions ) necessitate systematic reviews of experimental conditions:
- Variable control : pH, temperature, and co-solvents (e.g., MEG’s role in stabilizing cation species).
- Statistical reconciliation : Apply ANOVA or meta-analysis to compare datasets from divergent studies.
- Mechanistic studies : Use molecular dynamics simulations to model amino acid-surfactant interactions.
Q. What frameworks are recommended for designing hypothesis-driven studies on L-tyrosine (disodium)?
- Methodological Answer : Use:
- PICO : Define Population (e.g., cell lines), Intervention (L-tyrosine concentration), Comparison (control groups), Outcome (e.g., dopamine synthesis rates).
- FINER criteria : Ensure feasibility, novelty, and ethical compliance (e.g., avoiding tyrosine overload in human trials) .
Q. How can researchers integrate contradictory findings into a coherent theoretical model for tyrosine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
